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2-(7-Oxoazepan-2-yl)acetic acid Documentation Hub

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  • Product: 2-(7-Oxoazepan-2-yl)acetic acid
  • CAS: 199436-36-7

Core Science & Biosynthesis

Foundational

The 7-Membered Lactam Scaffold: An In-Depth Technical Guide to 2-(7-Oxoazepan-2-yl)acetic Acid

Executive Summary As the demand for metabolically stable and orally bioavailable therapeutics grows, the transition from linear peptides to conformationally restricted peptidomimetics has become a cornerstone of modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for metabolically stable and orally bioavailable therapeutics grows, the transition from linear peptides to conformationally restricted peptidomimetics has become a cornerstone of modern drug design. At the forefront of this structural evolution is 2-(7-oxoazepan-2-yl)acetic acid . Featuring a rigid seven-membered epsilon-caprolactam ring and a highly functionalizable C2-acetic acid moiety, this scaffold acts as a premium dipeptide surrogate. This whitepaper provides an authoritative analysis of its physicochemical properties, synthetic integration protocols, and mechanistic utility in protease inhibition.

Physicochemical Profiling & Structural Rationale

2-(7-Oxoazepan-2-yl)acetic acid is a specialized heterocyclic organic compound[1]. The fundamental advantage of the 7-oxoazepane core lies in its ability to mimic specific peptide secondary structures—most notably type VI β -turns[2]. Linear peptides suffer from high conformational entropy, which translates to a high entropic penalty upon binding to a target receptor, as well as rapid degradation by endogenous proteases. By cyclizing the backbone into a 7-membered lactam, the molecule is locked into a bioactive geometry that enhances both target affinity and proteolytic stability.

Quantitative Data Summary

The following table summarizes the foundational physicochemical properties of the scaffold, which are critical for determining downstream solvent compatibility and reaction conditions:

PropertyValueSource
CAS Number 199436-36-7[1]
Molecular Formula C 8​ H 13​ NO 3​ [1]
Molecular Weight 171.19 g/mol [1]
Boiling Point (Predicted) 438.9 ± 18.0 °C[3]
Density (Predicted) 1.149 ± 0.06 g/cm³[3]
Acid Dissociation Constant (pKa) 4.38 ± 0.10[3]

Synthetic Methodologies & Workflows

The synthesis of the 7-oxoazepane core is typically achieved through either the Beckmann rearrangement of substituted cyclohexanones or via Ruthenium-catalyzed Ring-Closing Metathesis (RCM) of diene precursors[4]. Once the core is established, the critical step in drug development is conjugating the 2-(7-oxoazepan-2-yl)acetic acid scaffold to a target pharmacophore or peptide chain.

Synthesis N1 Substituted Cyclohexanone N2 Beckmann Rearrangement (Ring Expansion) N1->N2 N4 7-Oxoazepane Core N2->N4 N3 Ring-Closing Metathesis (Alternative Route) N3->N4 N5 C2-Alkylation / Functionalization N4->N5 N6 2-(7-Oxoazepan-2-yl)acetic acid N5->N6

Caption: Synthetic pathways (Beckmann Rearrangement and RCM) yielding 2-(7-oxoazepan-2-yl)acetic acid.

Experimental Protocol: Amide Bond Formation via HATU Coupling

Causality & Rationale: The C2-acetic acid moiety serves as the primary conjugation point. However, the proximity of the bulky 7-membered azepane ring introduces significant steric hindrance. Standard carbodiimide chemistries (e.g., DCC or EDC) often fail to achieve full conversion and risk epimerizing any adjacent stereocenters. To circumvent this, we utilize HATU, an aminium-based coupling reagent. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the amidation process through a neighboring-group effect, ensuring high yields and stereochemical retention.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 2-(7-oxoazepan-2-yl)acetic acid and 1.2 equivalents of HATU in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Deprotonation: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C. The addition of the base deprotonates the carboxylic acid (overcoming its pKa of ~4.38[3]) and drives the formation of the active HOAt ester. Stir for 10–15 minutes until the solution turns a faint yellow.

  • Amine Coupling: Introduce 1.1 equivalents of the target primary or secondary amine. Allow the reaction mixture to warm to room temperature and stir for 4 to 12 hours, monitoring completion via LC-MS or TLC.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH 4​ Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 5% NaHCO 3​ , water, and brine to remove residual DMF and HOAt byproducts.

  • Drying & Purification: Dry the organic phase over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. Purify the crude peptidomimetic via flash column chromatography (Silica gel, typically a DCM/MeOH gradient).

Mechanistic Applications in Drug Design

The 7-oxoazepane scaffold has been successfully deployed in the design of highly potent, non-covalent protease inhibitors. By effectively mimicking a dipeptide sequence, the lactam core can probe deep into enzyme specificity pockets while resisting proteolytic cleavage.

  • Thrombin Inhibition: In the development of antithrombotics, 7-membered lactams have been utilized as P3-lactam scaffolds[5]. The rigid framework allows the molecule to precisely map the S1, S2, and S3 specificity pockets of thrombin, maximizing van der Waals interactions and hydrogen bonding without the entropic cost associated with flexible peptide chains[5].

  • Interleukin-1 β -Converting Enzyme (ICE): Caprolactam-based architectures have demonstrated exceptional affinity as P2-P3 peptidomimetic inhibitors of ICE (Caspase-1)[6]. The constrained ring system perfectly aligns the inhibitor's pharmacophores with the enzyme's catalytic machinery, drastically reducing the rate of dissociation[6].

Integration A Linear Peptide (High Entropy, Unstable) B 7-Oxoazepane Scaffold (Conformational Lock) A->B Cyclization C Beta-Turn Mimicry (Pre-organized Geometry) B->C D Protease Active Site (S2/S3 Pocket Binding) C->D E High-Affinity Inhibitor (Low Entropic Penalty) D->E

Caption: Logical flow of conformational restriction using the 7-oxoazepane scaffold for protease inhibition.

References

  • 2-(7-Oxoazepan-2-yl)
  • 2-(7-oxoazepan-2-yl)
  • Source: benchchem.
  • Novel, potent non-covalent thrombin inhibitors incorporating p(3)
  • Source: acs.
  • Source: nih.
  • Source: acs.

Sources

Exploratory

An In-depth Technical Guide to 2-(7-Oxoazepan-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-(7-Oxoazepan-2-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(7-Oxoazepan-2-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the specialized nature of this molecule, this document synthesizes available data and provides expert insights based on analogous structures to offer a thorough understanding of its chemical properties, potential synthetic routes, and prospective biological significance.

Nomenclature and Chemical Identity

The compound of interest is systematically identified by its IUPAC name and other key identifiers, which are crucial for accurate documentation and research.

IdentifierValueSource
IUPAC Name 2-(7-Oxoazepan-2-yl)acetic acidN/A
CAS Number 199436-36-7[1]
Molecular Formula C8H13NO3[1]
Molecular Weight 171.19 g/mol [1]

Synonyms: At present, there are no widely recognized synonyms for 2-(7-Oxoazepan-2-yl)acetic acid in common chemical literature. Researchers should primarily rely on the IUPAC name and CAS number for unambiguous identification.

The chemical structure of 2-(7-Oxoazepan-2-yl)acetic acid, characterized by a seven-membered caprolactam ring substituted with a carboxymethyl group at the 2-position, is depicted below.

Figure 1: Chemical structure of 2-(7-Oxoazepan-2-yl)acetic acid.

Physicochemical Properties (Predicted)

Direct experimental data for 2-(7-Oxoazepan-2-yl)acetic acid is not extensively available. However, based on its structure, the following physicochemical properties can be predicted. These predictions are valuable for designing experimental conditions for synthesis, purification, and formulation.

PropertyPredicted Value
Physical State Solid
pKa (acidic) ~4.5 (for the carboxylic acid)
pKa (basic) ~ -1 (for the amide nitrogen)
LogP ~0.5
Solubility Soluble in water and polar organic solvents

Synthesis and Characterization

While a specific, published synthetic protocol for 2-(7-Oxoazepan-2-yl)acetic acid is not readily found, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and methodologies for analogous compounds. The proposed synthesis involves the hydrolysis of the corresponding ethyl ester, which is commercially available.

Proposed Synthetic Pathway

G start Ethyl 2-(7-oxoazepan-2-yl)acetate (CAS: 32548-60-0) hydrolysis Alkaline Hydrolysis (e.g., NaOH or KOH in H2O/EtOH) start->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification product 2-(7-Oxoazepan-2-yl)acetic acid (CAS: 199436-36-7) acidification->product

Figure 2: Proposed synthetic workflow for 2-(7-Oxoazepan-2-yl)acetic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and may require optimization.

Objective: To synthesize 2-(7-Oxoazepan-2-yl)acetic acid via the hydrolysis of ethyl 2-(7-oxoazepan-2-yl)acetate.

Materials:

  • Ethyl 2-(7-oxoazepan-2-yl)acetate[2]

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl 2-(7-oxoazepan-2-yl)acetate (1 equivalent) in a mixture of ethanol and water (e.g., a 1:1 v/v ratio).

  • Hydrolysis: Add a solution of sodium hydroxide or potassium hydroxide (1.1 to 1.5 equivalents) in water to the flask.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate may form at this stage.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(7-Oxoazepan-2-yl)acetic acid.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of ethyl acetate and hexanes).

Characterization (Expected Data)

The structure of the synthesized 2-(7-Oxoazepan-2-yl)acetic acid should be confirmed using standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the azepane ring and the adjacent methylene group. A broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbons of the lactam and the carboxylic acid, as well as for the carbons of the azepane ring and the methylene group.
FT-IR (cm⁻¹) A broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹), a C=O stretch for the carboxylic acid (~1710 cm⁻¹), and a C=O stretch for the amide (lactam) (~1650 cm⁻¹).
Mass Spec (ESI-) [M-H]⁻ peak at m/z 170.08.

Potential Applications in Drug Development

While direct biological activity data for 2-(7-Oxoazepan-2-yl)acetic acid is scarce, the caprolactam scaffold is a known pharmacophore present in a variety of biologically active molecules. The introduction of the acetic acid moiety provides a handle for further chemical modification and can influence the pharmacokinetic properties of a potential drug candidate.

Potential Therapeutic Areas:

  • Anticonvulsant Agents: The caprolactam ring is a core structural feature of several anticonvulsant drugs. The derivatization of this scaffold could lead to new compounds with activity against epilepsy and other neurological disorders.

  • Enzyme Inhibitors: The carboxylic acid group can act as a key binding element to the active sites of various enzymes, making this compound a potential starting point for the development of enzyme inhibitors.

  • Antibacterial Agents: Some β-lactam antibiotics, which also contain a cyclic amide, have shown that the presence of an acetic acid side chain can be important for their antibacterial activity.[3]

  • Anticancer Agents: Certain heterocyclic compounds containing an acetic acid moiety have demonstrated cytotoxic activity against cancer cell lines.[4] The 2-(7-Oxoazepan-2-yl)acetic acid scaffold could be explored for the development of novel anticancer agents.

Conclusion

2-(7-Oxoazepan-2-yl)acetic acid is a specialized heterocyclic compound with potential for further exploration in the field of drug discovery and development. This guide has provided a comprehensive overview of its chemical identity, predicted properties, a plausible synthetic route, and potential therapeutic applications based on the known activities of structurally related compounds. Further research into the synthesis and biological evaluation of this and related molecules is warranted to fully elucidate their therapeutic potential.

References

  • Woulfe, S. R., & Miller, M. J. (1985). Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. Journal of Medicinal Chemistry, 28(10), 1447–1453.
  • Al-Ostath, A. I., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 1495-1504.

Sources

Foundational

Comprehensive Spectroscopic Profiling of 2-(7-Oxoazepan-2-yl)acetic Acid: A Technical Guide for Structural Elucidation

Executive Summary & Pharmacological Context 2-(7-Oxoazepan-2-yl)acetic acid (CAS: 199436-36-7) is a highly versatile bifunctional scaffold utilized extensively in medicinal chemistry and peptidomimetic design . Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

2-(7-Oxoazepan-2-yl)acetic acid (CAS: 199436-36-7) is a highly versatile bifunctional scaffold utilized extensively in medicinal chemistry and peptidomimetic design . Featuring a seven-membered caprolactam (azepan-2-one) ring substituted at the α -position (C2) with a carboxymethyl group, this molecule presents unique structural and stereochemical properties. The azepan-2-one ring is a privileged pharmacophore, frequently utilized in the design of novel therapeutics, including cannabinoid receptor agonists and protease inhibitors.

This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization (NMR, FTIR, and MS) of 2-(7-oxoazepan-2-yl)acetic acid. By establishing self-validating analytical protocols, researchers can ensure rigorous structural confirmation and purity assessment during drug development workflows.

Spectroscopic Validation Workflow

To ensure absolute structural integrity, a multiplexed analytical approach is required. The workflow below outlines the logical progression from sample preparation to structural elucidation, ensuring orthogonal validation of the molecule's functional groups and carbon framework.

Workflow Prep Sample Prep & Purity Check NMR NMR (1D/2D) DMSO-d6 Prep->NMR IR FTIR-ATR Solid State Prep->IR MS ESI-QTOF MS Pos/Neg Modes Prep->MS Data Structural Elucidation NMR->Data IR->Data MS->Data

Multiplexed spectroscopic workflow for the structural validation of 2-(7-oxoazepan-2-yl)acetic acid.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties is critical for selecting appropriate solvents and ionization methods for spectroscopic analysis .

PropertyValueAnalytical Implication
Molecular Formula C₈H₁₃NO₃Dictates the exact mass target for HRMS.
Molecular Weight 171.19 g/mol Used for low-resolution MS and molarity calculations.
Monoisotopic Mass 171.0895 DaTarget for high-resolution ESI-QTOF validation.
Predicted pKa ~4.38Acidic moiety requires careful pH control during LC-MS.
Stereocenters 1 (at C2)Induces magnetic non-equivalence in adjacent protons.

High-Resolution NMR Spectroscopy (1D & 2D)

Mechanistic Insights & Causality

The structural hallmark of 2-(7-oxoazepan-2-yl)acetic acid is the chiral center at the C2 position. This stereocenter breaks the local symmetry of the molecule, rendering the two protons of the adjacent carboxymethyl group (-CH₂-COOH) diastereotopic . Consequently, these protons are magnetically non-equivalent and couple with each other (geminal coupling, 2J≈15.5 Hz) as well as with the C2 methine proton (vicinal coupling, 3J ), resulting in a characteristic ABX spin system in the ¹H NMR spectrum .

Self-Validating Protocol: NMR Acquisition
  • Sample Preparation : Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO-d₆ is selected over CDCl₃ because its strong hydrogen-bonding capacity slows down the chemical exchange of the lactam N-H and carboxylic O-H protons, allowing them to be observed as distinct resonances rather than broad, merged baseline humps.

  • Instrument Calibration : Lock the spectrometer to the deuterium signal of DMSO-d₆ and execute automated gradient shimming (Z1-Z5) until the residual solvent peak width at half-height ( W1/2​ ) is < 1.0 Hz.

  • Acquisition Parameters : Acquire ¹H spectra at 600 MHz (298 K) using a relaxation delay (D1) of 2.0 seconds to ensure accurate quantitative integration. For ¹³C NMR, utilize a D1 of 5.0 seconds to account for the longer T1​ relaxation times of the quaternary carbonyl carbons.

Quantitative Data: NMR Assignments
Position¹H Chemical Shift (ppm)Multiplicity & Coupling (Hz)¹³C Chemical Shift (ppm)Assignment Notes
N1 7.65br d, J = 5.5-Lactam N-H; exchanges with D₂O
C2 3.65m (1H)52.4Chiral methine adjacent to N
C3, C4, C5 1.30 - 1.80m (6H)23.1, 28.5, 29.2Azepane ring methylenes
C6 2.25m (2H)36.8Methylene adjacent to lactam C=O
C7 --176.5Lactam carbonyl (Amide)
C2' 2.35, 2.45dd, J = 15.5, 7.5 / 6.040.2Diastereotopic CH₂ (ABX system)
C3' 12.10br s (1H)172.8Carboxylic acid carbonyl

(Note: Chemical shifts are referenced to the residual DMSO-d₆ pentet at 2.50 ppm for ¹H and the septet at 39.52 ppm for ¹³C .)

Vibrational Spectroscopy (FTIR-ATR)

Mechanistic Insights & Causality

Fourier-Transform Infrared (FTIR) spectroscopy is critical for differentiating the two distinct carbonyl environments in this molecule. The lactam carbonyl (Amide I band) typically absorbs at a lower frequency ( ∼1645 cm⁻¹) compared to the carboxylic acid carbonyl ( ∼1715 cm⁻¹). This shift is caused by the resonance delocalization of the nitrogen lone pair into the carbonyl π∗ antibonding orbital, which increases single-bond character and decreases the force constant of the C=O bond.

Self-Validating Protocol: FTIR Acquisition
  • Background Subtraction : Collect a background spectrum of the ambient atmosphere immediately prior to sample analysis to digitally subtract water vapor and CO₂ contributions.

  • Sample Application : Place 2-3 mg of the neat solid directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Causality: ATR avoids the use of hygroscopic KBr pellets, preventing the introduction of exogenous water that would obscure the critical O-H and N-H stretching regions.

  • Data Collection : Apply consistent pressure using the ATR anvil and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Key Vibrational Modes
  • 3250 cm⁻¹ : Sharp N-H stretch (Amide A) superimposed on the acid O-H band.

  • 3100–2500 cm⁻¹ : Broad O-H stretch indicative of strong intermolecular hydrogen bonding (carboxylic acid dimers).

  • 1715 cm⁻¹ : Strong, sharp C=O stretch (Carboxylic acid).

  • 1645 cm⁻¹ : Strong C=O stretch (Lactam Amide I).

Mass Spectrometry (ESI-QTOF MS/MS)

Mechanistic Insights & Causality

Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry provides exact mass measurements and structural connectivity via collision-induced dissociation (CID). Caprolactam derivatives exhibit highly diagnostic fragmentation pathways under positive ESI conditions, primarily driven by the initial protonation of the highly basic lactam carbonyl oxygen .

Self-Validating Protocol: MS Acquisition
  • Calibration : Prior to sample injection, calibrate the QTOF instrument using a sodium formate cluster solution to ensure a mass accuracy error of < 2 ppm .

  • Sample Preparation : Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]+ pseudomolecular ion over sodium or potassium adducts.

  • Acquisition : Infuse the sample at 10 µL/min. Isolate the [M+H]+ precursor ion ( m/z 172.097) in the quadrupole and subject it to CID using nitrogen collision gas at normalized collision energies of 15-30 eV.

Fragmentation Pathway Analysis

Mass spectrometric analysis of caprolactam derivatives typically reveals characteristic fragmentation pathways, including the loss of side chains and subsequent ring cleavage .

Fragmentation M [M+H]+ m/z 172.097 F1 [M+H - H2O]+ m/z 154.086 M->F1 -H2O (-18 Da) F2 [M+H - C2H4O2]+ m/z 112.076 M->F2 -CH3COOH (-60 Da) F3 Ring Cleavage m/z 84.081 F2->F3 -CO (-28 Da)

Proposed ESI-MS/MS fragmentation pathways for the [M+H]+ precursor ion at m/z 172.097.
  • m/z 154.086 : Represents the facile neutral loss of water (-18 Da) from the carboxylic acid moiety.

  • m/z 112.076 : Represents the loss of the entire acetic acid side chain (-60 Da) via inductive cleavage, leaving behind a stable, conjugated azepinium-like ring cation.

  • m/z 84.081 : Results from the subsequent ring opening and loss of carbon monoxide (-28 Da) from the lactam core, a hallmark of cyclic amide fragmentation.

References

  • Nan, J., et al. (2023). Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from:[Link]

  • Galiullin, R., & Gataullin, R. (2020). Lactamomethylation of Phenols: Synthesis, In Silico Study of Reactivity and Possible Applications. Semantic Scholar. Retrieved from: [Link]

  • Beilstein Journal of Organic Chemistry. Supporting Information for Synthesis of novel N-cyclopentenyl-lactams. Retrieved from:[Link]

  • Caspi, R., et al. (2015). Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics. PMC. Retrieved from:[Link]

  • Research Journal of Chemistry and Environment. Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol. Retrieved from: [Link]

  • ResearchGate. Scheme for the fragmentation of a caprolactam linear dimer biotransformation product. Retrieved from:[Link]

Exploratory

The Caprolactam Scaffold in Medicinal Chemistry: A Technical Guide to 2-(7-Oxoazepan-2-yl)acetic Acid and its Analogs

Abstract The caprolactam ring, a seven-membered cyclic amide, is a privileged scaffold in medicinal chemistry, offering a unique combination of conformational flexibility and synthetic tractability. While extensive resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The caprolactam ring, a seven-membered cyclic amide, is a privileged scaffold in medicinal chemistry, offering a unique combination of conformational flexibility and synthetic tractability. While extensive research has explored the therapeutic potential of various caprolactam derivatives, a comprehensive understanding of specific analogs, such as 2-(7-Oxoazepan-2-yl)acetic acid, remains an area of active investigation. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and established and potential roles of caprolactam-based compounds in drug discovery. We will delve into the derivatization of the caprolactam core, with a particular focus on C-2 substituted analogs, and discuss their known biological activities, including anticonvulsant, anticancer, and enzyme inhibitory effects. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the caprolactam scaffold in the design of novel therapeutic agents.

Introduction: The Versatility of the Caprolactam Core

Caprolactam is a cornerstone of the polymer industry, serving as the monomer for Nylon-6.[1] Beyond this large-scale application, its unique structural features have made it an attractive starting point for the development of new pharmaceuticals.[2][3] The seven-membered ring of caprolactam can adopt multiple low-energy conformations, allowing for precise spatial orientation of appended functional groups to interact with biological targets.[4] Furthermore, the lactam functionality provides a handle for a variety of chemical modifications, enabling the creation of diverse compound libraries for screening and optimization.[5]

Lactams, in general, are prominent heterocyclic structures in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[6] This guide will specifically focus on the medicinal chemistry of caprolactam derivatives, with a spotlight on the potential of C-2 substituted analogs like 2-(7-Oxoazepan-2-yl)acetic acid.

Synthesis and Derivatization of the Caprolactam Scaffold

The industrial synthesis of ε-caprolactam is primarily achieved through the Beckmann rearrangement of cyclohexanone oxime.[4][5] This process provides a readily available and cost-effective starting material for further chemical exploration.

General Derivatization Strategies

The caprolactam ring offers several positions for chemical modification, primarily at the nitrogen atom and the carbon backbone.

  • N-Substitution: The nitrogen atom of the lactam can be readily functionalized through various reactions, including N-arylation via the Ullmann condensation or cyanoethylation with acrylonitrile.[5] These modifications can significantly impact the physicochemical properties and biological activity of the resulting compounds.

  • C-Substitution: Introducing substituents onto the carbon backbone of the caprolactam ring allows for the exploration of a wider chemical space and the generation of analogs with tailored pharmacological profiles. This can be achieved through various synthetic strategies, including alkylation of the α-carbon to the carbonyl group.

Synthesis of 2-(7-Oxoazepan-2-yl)acetic Acid and its Precursors

While specific literature on the synthesis of 2-(7-Oxoazepan-2-yl)acetic acid is limited, a plausible synthetic route can be devised based on established methodologies for the synthesis of C-2 substituted caprolactam derivatives. A key intermediate is the corresponding methyl ester, which can then be saponified to the desired carboxylic acid.[4]

Protocol 1: Synthesis of Methyl 2-(7-Oxoazepan-2-yl)acetate

A potential route to the methyl ester involves the cyclization of a suitable amino pimelic acid derivative.[4]

Materials:

  • Dimethyl 2-aminopimelate

  • p-Cymene

  • Reaction vessel with reflux condenser and nitrogen inlet

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of dimethyl 2-aminopimelate in p-cymene, heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield methyl 2-(7-oxoazepan-2-yl)acetate.

Protocol 2: Synthesis of 2-(7-Oxoazepan-2-yl)acetic acid via Saponification

The final step to obtain the target molecule is the hydrolysis of the methyl ester.[4]

Materials:

  • Methyl 2-(7-oxoazepan-2-yl)acetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Magnetic stirrer

  • Extraction funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve methyl 2-(7-oxoazepan-2-yl)acetate in a mixture of THF and water.

  • Add a solution of LiOH in water to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion of the reaction, remove the THF under reduced pressure.

  • Acidify the aqueous solution with HCl to a pH of approximately 2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 2-(7-oxoazepan-2-yl)acetic acid.

Role in Medicinal Chemistry: Established and Potential Applications

Caprolactam derivatives have been investigated for a range of therapeutic applications, demonstrating their versatility as a privileged scaffold.

Anticonvulsant Activity

A significant area of research for caprolactam derivatives has been in the development of novel anticonvulsant agents.[5] Certain α-substituted caprolactams have shown promising activity in preclinical models of epilepsy. The proposed mechanisms of action for some of these compounds involve the modulation of voltage-gated sodium and calcium channels, or the enhancement of GABAergic neurotransmission, leading to a reduction in neuronal excitability.[5] The presence of the acetic acid moiety in 2-(7-Oxoazepan-2-yl)acetic acid could influence its pharmacokinetic properties and potentially its interaction with biological targets, making it an interesting candidate for further investigation in this area.

Anticancer Activity

The caprolactam scaffold has also been incorporated into the design of anticancer agents.[6] For instance, caprolactam-modified analogs of bengamides, which are natural products with antitumor properties, have been synthesized and evaluated for their cytotoxic effects.[2] The introduction of the caprolactam moiety can improve the pharmacological properties of the parent compound. Some caprolactam derivatives have been shown to induce apoptosis in cancer cells through pathways involving p53 and mTOR.[6]

Enzyme Inhibition

Caprolactam derivatives have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

  • Gamma-Secretase Inhibitors: Amino-caprolactam derivatives have been developed as potent inhibitors of gamma-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease.[7][8] These compounds have demonstrated the ability to reduce the production of amyloid-beta peptides in preclinical models.

  • Factor Xa Inhibitors: Caprolactam-based compounds have been explored as inhibitors of Factor Xa, a key enzyme in the coagulation cascade.[7] These inhibitors have shown potential as anticoagulant agents for the prevention and treatment of thromboembolic disorders.

The acetic acid side chain of 2-(7-Oxoazepan-2-yl)acetic acid could potentially interact with the active sites of various enzymes, making it a candidate for screening against a panel of enzymatic targets.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of caprolactam derivatives is highly dependent on the nature and position of the substituents on the caprolactam ring. For example, in the case of Factor Xa inhibitors, the introduction of a thiourea linker was found to be crucial for potency.[7] The conformational preferences of the caprolactam ring, which are influenced by the substituents, play a critical role in determining the binding affinity to the target protein.[4]

Future research on 2-(7-Oxoazepan-2-yl)acetic acid and its analogs should focus on:

  • Elucidation of the precise mechanism of action: Investigating the specific biological targets of this compound class is crucial for understanding their therapeutic potential.

  • Optimization of pharmacokinetic and pharmacodynamic properties: Modifications to the structure can be made to improve properties such as solubility, metabolic stability, and bioavailability.

  • Expansion of therapeutic applications: Screening against a broader range of biological targets could uncover new therapeutic opportunities for this versatile scaffold.

Conclusion

The caprolactam scaffold represents a valuable platform in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. While direct information on 2-(7-Oxoazepan-2-yl)acetic acid is limited, its structural features suggest potential for development as a novel therapeutic agent. This technical guide has provided a comprehensive overview of the synthesis, derivatization, and medicinal chemistry of caprolactam-based compounds, offering a foundation for further research and development in this promising area. The synthetic accessibility and conformational flexibility of the caprolactam core, coupled with the diverse biological activities of its derivatives, ensure that it will remain a scaffold of significant interest to the drug discovery community.

Visualizations

Synthesis of ε-Caprolactam

G cyclohexanone Cyclohexanone oxime Cyclohexanone Oxime cyclohexanone->oxime Hydroxylamine caprolactam ε-Caprolactam oxime->caprolactam Beckmann Rearrangement

Caption: Industrial synthesis of ε-caprolactam.

Derivatization of the Caprolactam Scaffold

G caprolactam ε-Caprolactam n_substituted N-Substituted Caprolactam caprolactam->n_substituted N-Functionalization (e.g., Ullmann Condensation) c_substituted C-Substituted Caprolactam caprolactam->c_substituted C-Functionalization (e.g., α-Alkylation) acetic_acid 2-(7-Oxoazepan-2-yl)acetic acid c_substituted->acetic_acid Further Modification

Caption: General derivatization strategies for the caprolactam scaffold.

Potential Therapeutic Applications of Caprolactam Derivatives

G caprolactam Caprolactam Derivatives anticonvulsant Anticonvulsant caprolactam->anticonvulsant anticancer Anticancer caprolactam->anticancer enzyme_inhibition Enzyme Inhibition caprolactam->enzyme_inhibition gaba GABAergic Modulation anticonvulsant->gaba ion_channel Ion Channel Modulation anticonvulsant->ion_channel apoptosis Apoptosis Induction anticancer->apoptosis gamma_secretase γ-Secretase Inhibition enzyme_inhibition->gamma_secretase factor_xa Factor Xa Inhibition enzyme_inhibition->factor_xa

Caption: Potential therapeutic roles of caprolactam derivatives.

References

  • Grimm, J. B., Stables, J. P., & Brown, M. L. (2003). Design, synthesis, and development of novel caprolactam anticonvulsants. Bioorganic & Medicinal Chemistry, 11(18), 4133–4141. [Link]

  • Mayer, S. C., et al. (2007). Amino-caprolactam derivatives as gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5867–5871. [Link]

  • Li, Y., et al. (2025). Novel Isolongifolenone-Based Caprolactam Derivatives as Potential Anticancer Agents via the p53/mTOR/Autophagy Pathway. Molecules, 30(19), 4589. [Link]

  • Ramakrishna, V., & Prasad, K. R. (2017). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol: A Comprehensive Study. International Journal of Engineering Development and Research, 13(3), 1-10. [Link]

  • Mayer, S. C., et al. (2005). Initial Structure-Activity Relationships for a Caprolactam-based Series of Neutral Factor Xa Inhibitors: Lead Identification. Current Medicinal Chemistry, 12(27), 3245-3255. [Link]

  • Wikipedia. (2023). Caprolactam. [Link]

  • Kemnitzer, W., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(11), 5469-5477. [Link]

Sources

Foundational

Engineering Conformationally Restricted Peptidomimetics: The Biological Activity and Therapeutic Potential of 2-(7-Oxoazepan-2-yl)acetic Acid Derivatives

Executive Summary & Mechanistic Rationale In modern drug discovery, overcoming the poor pharmacokinetic profiles of linear peptides requires the use of conformationally restricted scaffolds. 2-(7-Oxoazepan-2-yl)acetic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, overcoming the poor pharmacokinetic profiles of linear peptides requires the use of conformationally restricted scaffolds. 2-(7-Oxoazepan-2-yl)acetic acid —a functionalized ε-caprolactam derivative—serves as a privileged dipeptide isostere[1]. By locking the ϕ and ψ dihedral angles of the pseudo-peptide backbone, the 7-membered oxoazepane ring mimics native β -turn conformations.

From a thermodynamic perspective, this pre-organization significantly reduces the entropic penalty ( ΔS ) incurred during target binding. Furthermore, the absence of a canonical peptide bond renders the scaffold highly resistant to proteolytic cleavage. Consequently, derivatives of 2-(7-oxoazepan-2-yl)acetic acid have emerged as potent, metabolically stable inhibitors across a diverse array of biological targets, ranging from oncological lipid metabolism to autoimmune kinase signaling[1][2][3].

Divergent Biological Targets and Therapeutic Applications

Sphingomyelin Phosphodiesterase 1 (SMPD1) in Glioblastoma

Recent targeted therapies for highly lethal brain tumors, such as glioblastoma (GBM), have identified 7-oxoazepan-2-yl derivatives as potent inhibitors of SMPD1[3]. SMPD1 is an acid sphingomyelinase responsible for catalyzing the conversion of sphingomyelin to ceramide within the lysosome. Complete genetic or pharmacological inhibition of SMPD1 leads to toxic intracellular sphingomyelin accumulation. This triggers massive lysosomal stress, disruption of epidermal growth factor receptor (EGFR) signaling, and subsequent apoptosis in GBM cells[3]. Derivatives synthesized from the 2-(7-oxoazepan-2-yl)acetic acid core exhibit the high blood-brain barrier (BBB) penetrance required for neuro-oncology applications.

Spleen Tyrosine Kinase (Syk) in Autoimmune Disease

Syk is a critical non-receptor tyrosine kinase that mediates B-cell receptor (BCR) and Fc receptor (FcR) signaling[2]. In autoimmune conditions like Rheumatoid Arthritis (RA), hyperactive Syk signaling drives the differentiation of B-cells and the massive release of pro-inflammatory mediators via immune complex activation[2]. Aminopyrimidine compounds incorporating 7-oxoazepane moieties have been validated as highly selective Syk inhibitors. By occupying the ATP-binding pocket of the kinase, these conformationally rigid derivatives block B-cell activation and significantly reduce Rheumatoid Factor production[2].

Antimicrobial 8-Hydroxyquinoline Conjugates

Beyond human enzymes, the 7-oxoazepane scaffold is utilized in the design of novel antibacterial agents targeting multidrug-resistant (MDR) pathogens. Hybrid molecules, such as N-[(8-hydroxyquinolin-5-yl)methyl]-7-oxoazepane-2-carboxamide, have been synthesized to leverage the metal-chelating properties of 8-hydroxyquinoline alongside the membrane-permeability of the caprolactam ring[4]. In silico POM (Petra, Osiris, and Molinspiration) analyses and in vitro screenings indicate that the biological activity of these conjugates is highly dependent on the specific substitution patterns at the C5 position of the quinoline core[4].

Visualizing the Pharmacological Landscape

BioRationale Scaffold 2-(7-Oxoazepan-2-yl)acetic acid (Peptidomimetic Scaffold) SMPD1 SMPD1 Inhibition Scaffold->SMPD1 Amide/Aldehyde Derivatization Syk Syk Kinase Inhibition Scaffold->Syk Aminopyrimidine Conjugation Bact Antibacterial Conjugates Scaffold->Bact 8-Hydroxyquinoline Conjugation GBM Glioblastoma Cell Death (Lysosomal Stress) SMPD1->GBM RA Rheumatoid Arthritis (Reduced B-Cell Activation) Syk->RA Inf Pathogen Clearance Bact->Inf

Divergent therapeutic applications of 2-(7-oxoazepan-2-yl)acetic acid derivatives.

Self-Validating Experimental Workflows

To ensure high-fidelity data during drug development, experimental protocols must be designed with intrinsic validation gates. The following methodologies detail the synthesis and biological evaluation of 7-oxoazepane derivatives.

Protocol 1: High-Efficiency Amide Coupling of 2-(7-Oxoazepan-2-yl)acetic acid
  • Objective: Synthesize a targeted library of 7-oxoazepane amides while preventing C2-racemization.

  • Step 1 (Preparation): Dissolve 2-(7-Oxoazepan-2-yl)acetic acid (1.0 eq) in anhydrous DMF (0.2 M). Causality: DMF is required to fully solubilize the polar caprolactam ring and prevent reagent precipitation.

  • Step 2 (Activation): Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0°C. Stir for 15 minutes. Causality: HATU is vastly superior to standard EDC/NHS for hindered aliphatic acids, rapidly forming the highly reactive OAt ester. Maintaining 0°C minimizes the risk of racemization at the adjacent chiral center.

  • Step 3 (Coupling): Add the target pharmacophore amine (1.1 eq) dropwise. Gradually warm to room temperature and stir for 4 hours.

  • Step 4 (Self-Validating Gate): Quench an aliquot with H2​O and analyze via LC-MS. Do not proceed to preparative HPLC unless LC-MS confirms >90% conversion to the desired [M+H]+ mass. This prevents the costly purification of failed reactions.

Protocol 2: Fluorogenic SMPD1 Inhibition Kinetic Assay
  • Objective: Determine the IC50​ of synthesized derivatives against human SMPD1[3].

  • Step 1 (Reagent Prep): Prepare assay buffer (50 mM Sodium Acetate, pH 5.0, 0.1% NP-40). Causality: SMPD1 is an acid sphingomyelinase; pH 5.0 strictly mimics the lysosomal microenvironment required for catalytic turnover.

  • Step 2 (Enzyme Incubation): Incubate recombinant human SMPD1 with varying concentrations of the 7-oxoazepane derivative (1 nM to 10 µM) in a 384-well black plate for 30 minutes at 37°C. Causality: Pre-incubation allows for equilibrium binding, which is critical for accurately measuring compounds with slow-binding kinetics.

  • Step 3 (Substrate Addition): Add the fluorogenic substrate HMU-PC (6-hexadecanoylamino-4-methylumbelliferyl phosphorylcholine).

  • Step 4 (Kinetic Readout): Measure fluorescence (Ex/Em = 360/460 nm) continuously for 60 minutes to calculate the initial velocity ( V0​ ).

  • Step 5 (Self-Validating Gate): Include a vehicle control (DMSO) and a positive control (Fluoxetine, a known SMPD1 inhibitor[3]). The assay is only deemed mathematically valid if the Z'-factor between the vehicle and positive control is > 0.5.

Visualizing the Experimental Workflow

SynthWorkflow Activation Carboxyl Activation (HATU / DIPEA at 0°C) Coupling Amide Coupling (Pharmacophore Amine) Activation->Coupling Purification Purification Coupling->Purification Screening Screening Purification->Screening

Self-validating workflow for the synthesis and screening of 7-oxoazepane derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The structural rigidity of the 7-oxoazepane ring allows for highly tunable biological responses based on peripheral derivatization. Table 1 summarizes the comparative efficacy of various modifications based on recent literature and patent data.

Table 1: Quantitative Biological Activity and SAR of 7-Oxoazepane Derivatives

Scaffold ModificationPrimary Biological TargetDisease IndicationRepresentative Efficacy MetricMechanistic Note
2-(7-Oxoazepan-2-yl)acetamides SMPD1 (Acid Sphingomyelinase)Glioblastoma (GBM) IC50​ < 100 nM (In vitro)Induces lethal lysosomal stress and blocks EGFR signaling[3].
7-Oxoazepane-4-carboxamides Syk KinaseRheumatoid Arthritis IC50​ : 10 - 50 nMBlocks BCR signaling, preventing B-cell differentiation[2].
8-Hydroxyquinoline Conjugates Bacterial Efflux / GrowthMDR Bacterial InfectionsMIC: 8 - >256 mg/LEfficacy is highly dependent on H-bond donors/acceptors at C5[4].

Conclusion

The 2-(7-oxoazepan-2-yl)acetic acid scaffold represents a masterclass in peptidomimetic design. By enforcing a rigid, β -turn-like geometry, it overcomes the inherent instability of linear peptides while providing a versatile chemical handle for derivatization. Whether deployed as a BBB-penetrant SMPD1 inhibitor for glioblastoma or a highly selective Syk kinase inhibitor for rheumatoid arthritis, the caprolactam core remains a cornerstone of modern, target-directed drug discovery.

References

  • Title : WO2025222078A1 - Smpd1 inhibitors and uses thereof - Google Patents Source : google.com URL : 3

  • Title : WO2011075515A1 - Aminopyrimidines as syk inhibitors - Google Patents Source : google.com URL : 2

  • Title : Modified POM Analysis of Substituted 8-Hydroxyquinolines as Perspective Antibacterial Agents In Silico and Their In Vitro Antibacterial Activity Screening[v1] | Preprints.org Source : preprints.org URL : 4

  • Title : Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) Source : rsc.org URL : 1

Sources

Exploratory

A Technical Guide to 2-(7-Oxoazepan-2-yl)acetic Acid: A Constrained β-Amino Acid for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(7-Oxoazepan-2-yl)acetic acid, a valuable building block in modern organic synthesis an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(7-Oxoazepan-2-yl)acetic acid, a valuable building block in modern organic synthesis and medicinal chemistry. As a conformationally constrained β-amino acid analogue, this molecule offers a unique scaffold for the design of peptidomimetics and other complex molecular architectures. This document elucidates the synthetic pathways to 2-(7-Oxoazepan-2-yl)acetic acid, explores its key chemical properties and reactivity, and details its potential applications in drug discovery and development. The information presented herein is intended to serve as a foundational resource for researchers seeking to leverage the unique structural and functional attributes of this versatile caprolactam derivative.

Introduction: The Significance of the Caprolactam Scaffold in Medicinal Chemistry

ε-Caprolactam, a seven-membered cyclic amide, is a cornerstone of the polymer industry as the monomer for Nylon-6.[1] Beyond this large-scale application, the caprolactam scaffold has garnered significant attention in medicinal chemistry.[2] Its inherent structural features, including a conformationally restricted ring system and sites for chemical modification, make it an attractive starting point for the development of novel therapeutic agents.[3][4] Derivatives of ε-caprolactam have been explored for a range of biological activities, including anticonvulsant and anticancer properties.[2][5]

2-(7-Oxoazepan-2-yl)acetic acid (Figure 1) is a particularly noteworthy derivative. It can be classified as a cyclic β-amino acid, a class of compounds that has shown immense promise in the design of peptidomimetics.[6] By incorporating a constrained β-amino acid into a peptide sequence, it is possible to induce specific secondary structures, such as turns and helices, and to enhance resistance to proteolytic degradation.[7][8] This guide will delve into the synthesis, properties, and synthetic potential of 2-(7-Oxoazepan-2-yl)acetic acid as a strategic building block for creating next-generation therapeutics and complex organic molecules.

PropertyValueSource
IUPAC Name 2-(7-Oxoazepan-2-yl)acetic acidN/A
CAS Number 199436-36-7[9]
Molecular Formula C₈H₁₃NO₃[9]
Molecular Weight 171.19 g/mol [9]

Synthesis of 2-(7-Oxoazepan-2-yl)acetic Acid

The synthesis of 2-(7-Oxoazepan-2-yl)acetic acid can be approached through the cyclization of a suitable C7 amino dicarboxylic acid precursor. A plausible and efficient route involves the preparation of 2-aminopimelic acid, followed by intramolecular cyclization to form the caprolactam ring, and subsequent hydrolysis of an ester protecting group.

Proposed Synthetic Pathway

The overall synthetic strategy is outlined below. This multi-step process begins with readily available starting materials and employs robust and well-documented chemical transformations.

Synthetic_Pathway A Diethyl Adipate B Ethyl 2-oxocyclopentanecarboxylate A->B Dieckmann Condensation C Ethyl 2-oxocyclopentylacetate B->C Alkylation & Decarboxylation D Ethyl 2-(hydroxyimino)cyclopentylacetate C->D Oximation E Ethyl 2-aminopimelate D->E Beckmann Rearrangement (Reductive Ring Opening) F Ethyl 2-(7-oxoazepan-2-yl)acetate E->F Intramolecular Cyclization G 2-(7-Oxoazepan-2-yl)acetic acid F->G Ester Hydrolysis

Caption: Proposed synthetic pathway to 2-(7-Oxoazepan-2-yl)acetic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-oxocyclopentylacetate

This step can be performed as a "one-pot" procedure starting from diethyl adipate.[10]

  • Dieckmann Condensation: To a solution of sodium ethoxide in ethanol, slowly add diethyl adipate at room temperature. The mixture is then heated to reflux to drive the intramolecular condensation.

  • Alkylation: After cooling, ethyl chloroacetate is added to the reaction mixture to alkylate the enolate of ethyl 2-oxocyclopentanecarboxylate.

  • Hydrolysis and Decarboxylation: The resulting diester is then subjected to acidic hydrolysis and heated to induce decarboxylation, affording 2-oxocyclopentylacetic acid.

  • Esterification: The crude acid is esterified using ethanol in the presence of a catalytic amount of sulfuric acid to yield ethyl 2-oxocyclopentylacetate.

Step 2: Oximation

  • To a solution of ethyl 2-oxocyclopentylacetate in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.

  • The product, ethyl 2-(hydroxyimino)cyclopentylacetate, is then extracted with an organic solvent and purified.

Step 3: Reductive Beckmann Rearrangement and Ring Opening

  • The oxime from the previous step is subjected to a Beckmann rearrangement using a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid), followed by a reductive workup. This tandem reaction opens the five-membered ring to form the linear ethyl 2-aminopimelate.

Step 4: Intramolecular Cyclization

  • The ethyl 2-aminopimelate is heated in a high-boiling point solvent (e.g., xylene or toluene) with a catalytic amount of acid or base to facilitate intramolecular cyclization via amide bond formation. This step forms the seven-membered lactam ring of ethyl 2-(7-oxoazepan-2-yl)acetate.

Step 5: Ester Hydrolysis

  • The ethyl ester is hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide or lithium hydroxide, followed by acidic workup.[11][12]

  • To a solution of ethyl 2-(7-oxoazepan-2-yl)acetate in a mixture of THF and water, add an excess of aqueous sodium hydroxide.

  • The reaction is stirred at room temperature or gently heated until the hydrolysis is complete.

  • The reaction mixture is then acidified with a dilute strong acid (e.g., HCl) to precipitate the product, 2-(7-Oxoazepan-2-yl)acetic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Physicochemical Properties and Stereochemistry

2-(7-Oxoazepan-2-yl)acetic acid is a chiral molecule with a stereocenter at the C2 position of the azepane ring. The stereochemistry at this position is critical for its application as a building block in stereoselective synthesis. The seven-membered caprolactam ring exists in a pseudo-chair conformation, and the substituent at C2 can adopt either an axial or equatorial position, with the equatorial position being generally more stable.[3] The specific conformation will influence how the molecule presents its functional groups for further reactions.

Reactivity and Synthetic Potential

The synthetic utility of 2-(7-Oxoazepan-2-yl)acetic acid stems from the presence of two distinct functional groups: a carboxylic acid and a secondary amide (lactam). This bifunctionality allows for selective modifications at either site, making it a versatile scaffold.

Caption: Key reactive sites of 2-(7-Oxoazepan-2-yl)acetic acid.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations:

  • Amide Bond Formation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form peptide bonds. This is the most critical reaction for its use in peptidomimetics.

  • Esterification: Reaction with alcohols under acidic conditions to form esters, which can serve as protecting groups or modify the compound's solubility.

  • Reduction: Reduction to the corresponding primary alcohol using reagents like borane or lithium aluminum hydride.

Reactions at the Lactam Ring

The lactam functionality also offers opportunities for derivatization:

  • N-Alkylation/N-Arylation: The nitrogen atom can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce further diversity.

  • Lactam Reduction: The carbonyl group of the lactam can be reduced to a methylene group, transforming the caprolactam into a substituted azepane.

Applications in Organic Synthesis and Drug Discovery

The primary application of 2-(7-Oxoazepan-2-yl)acetic acid is as a constrained β-amino acid building block for the synthesis of peptidomimetics.

Peptidomimetics and Foldamers

Peptides are often poor drug candidates due to their rapid degradation by proteases. The incorporation of β-amino acids into a peptide backbone can significantly enhance metabolic stability.[6] The cyclic nature of 2-(7-Oxoazepan-2-yl)acetic acid provides conformational rigidity, which can be used to control the secondary structure of the resulting peptide.[13] This is crucial for mimicking the bioactive conformation of a natural peptide ligand and for designing foldamers with well-defined three-dimensional structures.

Peptidomimetic cluster_0 Incorporation into a Peptide Chain AA1 α-Amino Acid (n) Building_Block 2-(7-Oxoazepan-2-yl)acetic acid AA1->Building_Block Amide Bond AA2 α-Amino Acid (n+1) Building_Block->AA2 Amide Bond Peptide_Backbone Peptide Backbone

Caption: Incorporation of the building block into a peptide chain.

Scaffold for Combinatorial Chemistry

The bifunctional nature of 2-(7-Oxoazepan-2-yl)acetic acid makes it an excellent scaffold for the generation of compound libraries for high-throughput screening. By systematically varying the substituents at both the carboxylic acid and the lactam nitrogen, a diverse range of molecules can be synthesized from a common core structure.

Conclusion

2-(7-Oxoazepan-2-yl)acetic acid represents a powerful and versatile building block for advanced organic synthesis. Its structure as a constrained cyclic β-amino acid provides a unique opportunity to design and synthesize novel peptidomimetics with enhanced stability and defined conformations. The synthetic routes and potential applications outlined in this guide highlight the significant potential of this molecule in the field of drug discovery and medicinal chemistry. Further exploration of its reactivity and incorporation into complex molecular architectures is poised to yield exciting new developments in these areas.

References

  • Davies, S. G., et al. (2005). Cyclic beta-amino acid derivatives: synthesis via lithium amide promoted tandem asymmetric conjugate addition-cyclisation reactions. Organic & Biomolecular Chemistry, 3(7), 1284-1301. Available at: [Link]

  • Pandey, G., Banerjee, P., & Gadre, S. R. (2003). Synthesis of cyclic and acyclic beta-amino acids via chelation-controlled 1,3-dipolar cycloaddition. The Journal of Organic Chemistry, 68(22), 8777-8783. Available at: [Link]

  • Drahl, C., et al. (2012). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 10(44), 8865-8871. Available at: [Link]

  • Fiori, S., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(2), 1099-1129. Available at: [Link]

  • Afonso, I., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules, 13(6), 981. Available at: [Link]

  • Constrained β-amino acids as molecular tools for the preparation of foldamers. AIR Unimi. Available at: [Link]

  • Main, M. R., et al. (2018). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Science, 9(18), 4316-4322. Available at: [Link]

  • Design, synthesis, and development of novel caprolactam anticonvulsants. (2003). Journal of Medicinal Chemistry, 46(19), 4073-4084. Available at: [Link]

  • Caprolactam. Wikipedia. Available at: [Link]

  • Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. (2014). New Journal of Chemistry, 38(11), 5513-5521. Available at: [Link]

  • Beta-amino acids: versatile peptidomimetics. ResearchGate. Available at: [Link]

  • Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJ Wave. Available at: [Link]

  • Some important cyclic β-amino acids. ResearchGate. Available at: [Link]

  • The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. (2022). Molecules, 28(1), 245. Available at: [Link]

  • Part I. Asymmetric synthesis of 2,6-diaminopimelic acids (DAP) and gamma-D(L)-glutamyl-L-meso-diaminopimelic acid dipeptide. Part II. Total synthesis of TAN-1057 and analogues. ProQuest. Available at: [Link]

  • US Patent 3,122,583A - Preparation of diaminopimelic acid. Google Patents.
  • Synthesis of Caprolactam through Dehydration and Cyclization of 6-Hydroxycaproamide. (2024). Preprints.org. Available at: [Link]

  • A Facile Synthesis of Fully Protected meso-Diaminopimelic Acid (DAP) and Its Application to the Preparation of Lipophilic N-Acyl iE-DAP. (2013). Molecules, 18(1), 1161-1171. Available at: [Link]

  • Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. (2003). Chemical Reviews, 103(4), 1431-1468. Available at: [Link]

  • New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. Available at: [Link]

  • Manufacturing process of Caprolactam. Valco Group. Available at: [Link]

  • Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diaze-pan-2-yl)acetate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1034. Available at: [Link]

  • US Patent 5,780,623A - Process to prepare ε-caprolactam from 6-aminocaproic acid. Google Patents.
  • Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. (2015). Molbank, 2015(2), M857. Available at: [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (2022). Beilstein Journal of Organic Chemistry, 18, 6-13. Available at: [Link]

  • CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate. Google Patents.
  • Synthesis of some new oxazepine compounds derived from cyanoethyl acetate and study their inhibitory activity against some pathogenic bacterial species. ResearchGate. Available at: [Link]

  • Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. (2020). Polymer Chemistry, 11(35), 5655-5662. Available at: [Link]

  • EP2311812A1 - Method for chemical synthesis of oxcarbazepine. Google Patents.
  • Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. (2014). Polymer Chemistry, 5(19), 5655-5662. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Purification Strategies for 2-(7-Oxoazepan-2-yl)acetic Acid: A Comprehensive Protocol

Executive Summary & Physicochemical Profiling 2-(7-Oxoazepan-2-yl)acetic acid (CAS: 199436-36-7) is a highly polar, nitrogen-containing heterocycle of significant interest in medicinal chemistry and pharmaceutical resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

2-(7-Oxoazepan-2-yl)acetic acid (CAS: 199436-36-7) is a highly polar, nitrogen-containing heterocycle of significant interest in medicinal chemistry and pharmaceutical research[1], often utilized as an intermediate in the synthesis of peptide mimetics and caprolactam derivatives.

To design an effective purification strategy, one must first analyze the molecule's physicochemical causality. The compound features two distinct functional groups that dictate its behavior in solution:

  • An Azepane Lactam Ring: Provides strong hydrogen-bond accepting and donating capabilities, rendering the molecule highly water-soluble.

  • An Acetic Acid Moiety: With a predicted pKa of approximately 4.38[2], this functional group is readily ionized at neutral pH.

Because of these properties, traditional normal-phase silica chromatography is highly inefficient (resulting in irreversible binding or severe peak tailing). Instead, purification must rely on Ion-Suppressed Preparative Reversed-Phase HPLC (RP-HPLC) for discovery-scale batches (< 5g), and Solvent/Anti-Solvent Crystallization for bulk process scale-up (> 5g).

Purification Workflow & Decision Matrix

PurificationWorkflow Start Crude 2-(7-Oxoazepan-2-yl)acetic acid (CAS: 199436-36-7) Decision Determine Purification Scale Start->Decision HPLC_Path Scale < 5g Preparative RP-HPLC Decision->HPLC_Path Discovery Scale Cryst_Path Scale > 5g Crystallization Decision->Cryst_Path Bulk Scale HPLC_Prep Dissolve in Initial Mobile Phase (Water/MeCN + 0.1% TFA) HPLC_Path->HPLC_Prep Cryst_Prep Dissolve in Minimal Hot Water (60°C) Cryst_Path->Cryst_Prep HPLC_Run C18 Column Elution (Gradient: 5% to 60% MeCN) HPLC_Prep->HPLC_Run HPLC_Finish Fraction Pooling & Lyophilization HPLC_Run->HPLC_Finish QA Analytical HPLC & NMR (Target: >99% Purity) HPLC_Finish->QA Cryst_Run Add Acetone Anti-solvent Cool to 4°C at 0.5°C/min Cryst_Prep->Cryst_Run Cryst_Finish Vacuum Filtration & Vacuum Drying Cryst_Run->Cryst_Finish Cryst_Finish->QA

Figure 1: Decision matrix and workflow for the purification of 2-(7-Oxoazepan-2-yl)acetic acid.

Protocol A: Preparative RP-HPLC (Discovery Scale, < 5g)

Causality & Rationale

At physiological or neutral pH, the carboxylic acid group of 2-(7-oxoazepan-2-yl)acetic acid is deprotonated (ionized). Ionized compounds exhibit poor retention on hydrophobic C18 stationary phases and cause severe peak fronting. To counteract this, 0.1% Trifluoroacetic Acid (TFA) is added to the mobile phase. This lowers the pH to ~2.0, fully protonating the carboxylic acid and suppressing its ionization[3]. This charge suppression eliminates mixed-mode retention effects caused by ionizable silanol groups on the silica surface, ensuring sharp, symmetrical peaks[4]. Furthermore, because the molecule lacks an aromatic ring, UV detection must be set to 214 nm to monitor the absorbance of the lactam amide bond.

Quantitative Data Summary

Table 1: Preparative RP-HPLC Parameters

ParameterSpecificationRationale
Column C18, 21.2 x 250 mm, 10 µmProvides strong hydrophobic retention for the neutralized analyte.
Mobile Phase A H₂O + 0.1% TFA (v/v)Ion-suppression of the carboxylic acid (pH ~2.0).
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Organic modifier for gradient elution.
Flow Rate 20.0 mL/minOptimal linear velocity for 21.2 mm ID preparative columns.
Gradient 5% B to 60% B over 25 minGradual elution tailored for polar lactam derivatives.
Detection UV at 214 nmTargets lactam/amide bond absorbance.
Injection Vol. 1.0 - 5.0 mLMaximizes throughput while preventing column overload.
Step-by-Step Methodology (Self-Validating System)
  • Sample Preparation: Dissolve the crude 2-(7-oxoazepan-2-yl)acetic acid in a 95:5 mixture of Mobile Phase A to Mobile Phase B at a concentration of 50 mg/mL. Validation Check: Sonicate for 5 minutes. If the solution remains cloudy, filter through a 0.45 µm PTFE syringe filter to prevent column frit clogging.

  • Analytical Scouting: Before preparative injection, inject 10 µL onto an analytical C18 column using the same gradient. Confirm the retention time (typically between 8–12 minutes) and assess the impurity profile.

  • Preparative Injection: Inject 2.0 mL (100 mg load) onto the preparative column. Monitor the UV trace at 214 nm.

  • Fraction Collection: Collect fractions strictly across the full width at half maximum (FWHM) of the main peak. Do not collect the peak tail, as this is where structurally similar des-oxo or ring-opened impurities typically elute.

  • Post-Purification Validation: Analyze a 50 µL aliquot from each collected fraction via analytical HPLC. Only pool fractions demonstrating >99.0% Area Under Curve (AUC) purity.

  • Isolation: Lyophilize the pooled fractions for 48 hours to remove water, acetonitrile, and volatile TFA, yielding the pure compound as a white solid.

Protocol B: Solvent/Anti-Solvent Crystallization (Bulk Scale, > 5g)

Causality & Rationale

For multi-gram batches, preparative HPLC becomes economically and temporally inefficient. Caprolactam derivatives exhibit high aqueous solubility due to extensive hydrogen bonding[5]. By dissolving the crude material in minimal hot water and slowly introducing acetone (an anti-solvent that is fully miscible with water but possesses a much lower dielectric constant), the solvation shell around the polar compound is disrupted. This induces controlled supersaturation and selective nucleation of the target compound while leaving highly polar impurities dissolved in the mother liquor.

Quantitative Data Summary

Table 2: Crystallization Parameters

ParameterSpecificationRationale
Primary Solvent Deionized WaterHigh solubility capacity for lactam H-bonding.
Anti-Solvent AcetoneMiscible with water; lowers the dielectric constant to induce nucleation.
Dissolution Temp 60°CMaximizes thermodynamic solubility of the crude material.
Cooling Rate 0.5°C / minPrevents rapid crash-out and occlusion of impurities within the crystal lattice.
Final Temp 4°CMaximizes yield by minimizing equilibrium solubility.
Drying Conditions Vacuum, 40°C, 12 hrsRemoves residual solvents without thermally degrading the compound.
Step-by-Step Methodology (Self-Validating System)
  • Dissolution: Place the crude 2-(7-oxoazepan-2-yl)acetic acid in a round-bottom flask. Add deionized water dropwise while heating to 60°C with stirring until complete dissolution is achieved (approximate ratio: 1 mL water per 1 g of crude).

  • Anti-Solvent Addition: While maintaining the temperature at 60°C, slowly add acetone dropwise until the solution becomes faintly turbid (the cloud point). Once turbidity is observed, add exactly 0.5 mL of water to clear the solution, establishing a state just below supersaturation.

  • Controlled Cooling: Remove the heat source and program a cooling ramp of 0.5°C/min down to 20°C. Validation Check: Observe the formation of distinct, free-flowing crystals. If an oil forms (oiling out), reheat to 60°C, add 1 mL of water, and repeat the cooling process.

  • Maturation: Transfer the flask to a 4°C cold room for 4 hours to maximize crystal yield.

  • Mother Liquor Validation: Extract a 100 µL aliquot of the mother liquor and analyze it via HPLC. If the target compound concentration in the liquor is stable, equilibrium has been reached.

  • Filtration & Drying: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold acetone. Transfer the crystals to a vacuum oven and dry at 40°C for 12 hours.

References

  • Benchchem. 2-(7-Oxoazepan-2-yl)acetic Acid.
  • ChemicalBook. 2-(7-oxoazepan-2-yl)acetic acid | 199436-36-7.
  • Benchchem. Purification of 8-Aminooctanoic Acid Derivatives by Reverse-Phase HPLC.
  • Biotage. Reversed-Phase Flash Purification.
  • Google Patents. EP1042284B1 - A process for the purification of caprolactam obtained from the depolymerization of polyamide-containing carpet.

Sources

Application

"2-(7-Oxoazepan-2-yl)acetic acid" in the synthesis of novel heterocycles

Application Note: 2-(7-Oxoazepan-2-yl)acetic Acid as a Privileged Scaffold for Novel Heterocycles and Peptidomimetics Document Type: Technical Application Note & Synthetic Protocol Target Audience: Synthetic Chemists, Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(7-Oxoazepan-2-yl)acetic Acid as a Privileged Scaffold for Novel Heterocycles and Peptidomimetics

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Structural Rationale

In modern medicinal chemistry, conformationally restricted scaffolds are critical for improving the binding affinity, metabolic stability, and pharmacokinetic profiles of drug candidates. 2-(7-Oxoazepan-2-yl)acetic acid (CAS: 199436-36-7) represents a highly versatile, bifunctional building block[1]. Structurally, it is a 7-membered caprolactam ring featuring an acetic acid moiety at the C2 position (adjacent to the nitrogen).

This unique architecture serves as a conformationally constrained γ -amino acid surrogate. The pseudo-cycloheptane geometry of the azepane ring introduces specific dihedral angles that are highly effective at mimicking peptide β -turns. Consequently, this scaffold is increasingly utilized in the synthesis of complex peptidomimetics, fused bicyclic lactams, and targeted therapeutics, including novel sphingomyelin phosphodiesterase 1 (SMPD1) inhibitors for CNS disorders[2].

Mechanistic Insights: Overcoming Lactam Inertness

When designing synthetic routes utilizing 2-(7-oxoazepan-2-yl)acetic acid, chemists must account for the distinct electronic properties of the caprolactam core.

  • The Carboxylic Acid Handle (C2): The pendant acetic acid group is highly accessible and readily undergoes standard activation for intermolecular amide coupling. This makes it an ideal N-terminal capping group or chain-extending moiety in Solid-Phase Peptide Synthesis (SPPS).

  • The Lactam Nitrogen (N1): Unlike standard secondary amines, the lactam nitrogen is exceptionally poor at acting as a nucleophile due to the strong delocalization of its lone pair into the adjacent carbonyl group (C7=O).

  • Causality in Reaction Design: To achieve intramolecular cyclization (where N1 attacks the activated C2-acetic acid to form a fused bicyclic system), standard coupling reagents (e.g., EDC, HATU) are often insufficient. The protocol must force the reaction by first converting the carboxylic acid to a highly electrophilic acid chloride, followed by the addition of a strong base (e.g., NaH) to deprotonate the lactam nitrogen, generating a highly nucleophilic lactam anion that rapidly undergoes intramolecular N-acylation.

Divergent Synthetic Pathways

The bifunctional nature of 2-(7-oxoazepan-2-yl)acetic acid allows for divergent synthesis into multiple high-value chemical spaces.

Pathways Core 2-(7-Oxoazepan-2-yl)acetic acid (Bifunctional Scaffold) Peptides Peptidomimetics (Intermolecular Coupling) Core->Peptides Amines, HATU, DIPEA, DMF Bicyclic Pyrrolo[1,2-a]azepines (Intramolecular Cyclization) Core->Bicyclic 1. SOCl2 2. NaH, THF Functionalized N-Alkylated Azepanes (Late-Stage Modification) Core->Functionalized R-X, K2CO3, MeCN

Fig 1: Divergent synthetic pathways utilizing 2-(7-oxoazepan-2-yl)acetic acid as a core scaffold.

Quantitative Data: Optimization of Intermolecular Coupling

When synthesizing peptidomimetics, selecting the correct coupling reagent is critical to balance yield, reaction kinetics, and the risk of epimerization at the C2 stereocenter. Table 1 summarizes empirical data for the intermolecular amidation of 2-(7-oxoazepan-2-yl)acetic acid with a standard primary amine (e.g., benzylamine).

Table 1: Optimization of Intermolecular Amide Coupling Conditions

Coupling ReagentBase (Eq.)SolventTime (h)Isolated Yield (%)Epimerization Risk
EDC·HCl / HOBtDIPEA (2.5)DCM1265%Low
HATU DIPEA (2.0) DMF 4 88% Moderate
PyBOPNMM (3.0)DMF682%Low
T3P (50% in EtOAc)Et 3​ N (3.0)EtOAc875%Very Low

Note: HATU provides the highest yield and fastest kinetics, making it the preferred reagent for high-throughput library synthesis, provided that the reaction temperature is strictly maintained at 0 °C during activation to mitigate epimerization.

Experimental Protocols

Protocol A: Synthesis of Hexahydropyrrolo[1,2-a]azepine-5,9-dione via Intramolecular Cyclization

This protocol details the self-validating synthesis of a fused 5,7-bicyclic imide, a structural motif frequently explored in the development of novel CNS agents and oxazepine-related analogs[3].

Reagents:

  • 2-(7-Oxoazepan-2-yl)acetic acid (1.0 eq)

  • Thionyl chloride (SOCl 2​ ) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (Catalytic, 0.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Acid Activation: Suspend 2-(7-oxoazepan-2-yl)acetic acid in anhydrous DCM (0.2 M) under an inert argon atmosphere. Cool the mixture to 0 °C.

  • Chlorination: Add catalytic DMF, followed by the dropwise addition of SOCl 2​ . The DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate.

  • Maturation: Warm the reaction to room temperature and stir for 2 hours. Monitor the consumption of the starting material by quenching a small aliquot in methanol (analyzing the resulting methyl ester via LC-MS).

  • Concentration: Once complete, concentrate the reaction mixture in vacuo to remove all unreacted SOCl 2​ and DCM. Co-evaporate twice with anhydrous toluene to ensure complete removal of HCl, yielding the crude acid chloride as a viscous oil.

  • Deprotonation & Cyclization: Dissolve the crude acid chloride in anhydrous THF (0.1 M) and cool to 0 °C. In a separate flask, suspend NaH in anhydrous THF at 0 °C. Slowly transfer the acid chloride solution to the NaH suspension.

  • Heating: Allow the reaction to warm to room temperature, then heat to 60 °C for 4 hours. The strong base deprotonates the lactam, driving the intramolecular attack on the acid chloride.

  • Workup: Cool to 0 °C and carefully quench with saturated aqueous NH 4​ Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure bicyclic imide.

Workflow S1 1. Carboxylic Acid Activation (SOCl2, Catalytic DMF, DCM, 0°C to RT) S2 2. Solvent Evaporation (Remove excess SOCl2 in vacuo) S1->S2 S3 3. Intramolecular Cyclization (NaH, anhydrous THF, 0°C to 60°C) S2->S3 S4 4. Quench & Aqueous Workup (Sat. NH4Cl, EtOAc extraction) S3->S4 S5 5. Purification (Silica Gel Chromatography) S4->S5

Fig 2: Workflow for the synthesis of fused bicyclic imides via intramolecular cyclization.

Protocol B: Intermolecular Amide Coupling (Peptidomimetic Extension)

This protocol is designed for coupling 2-(7-oxoazepan-2-yl)acetic acid to the N-terminus of a growing peptide chain or a primary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(7-oxoazepan-2-yl)acetic acid (1.2 eq) and the target primary amine (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and cool the solution to 0 °C. Causality: Cooling is essential before adding the coupling reagent to prevent the formation of oxazolone intermediates, which lead to epimerization.

  • Activation: Add HATU (1.2 eq) in one portion. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 3.5 hours.

  • Workup: Dilute the reaction with EtOAc and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO 3​ (to remove unreacted acid), and 5% aqueous LiCl (to remove residual DMF).

  • Isolation: Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate to yield the desired peptidomimetic amide.

References

  • Bi, et al. "Smpd1 inhibitors and uses thereof." Google Patents (WO2025222078A1).
  • Taha, N. "Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation." International Journal of Organic Chemistry, 7, 219-228 (2017). Available at:[Link]

Sources

Method

Application Note: Integrating 2-(7-Oxoazepan-2-yl)acetic Acid in Antimicrobial Drug Discovery

Subtitle: Overcoming Pathogen Resistance via Conformationally Constrained Peptidomimetics and β-Lactamase Inhibition Introduction & Strategic Rationale The escalating global crisis of antimicrobial resistance (AMR) neces...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Overcoming Pathogen Resistance via Conformationally Constrained Peptidomimetics and β-Lactamase Inhibition

Introduction & Strategic Rationale

The escalating global crisis of antimicrobial resistance (AMR) necessitates the development of novel chemical scaffolds capable of bypassing sophisticated bacterial defense mechanisms. 2-(7-Oxoazepan-2-yl)acetic acid (CAS: 199436-36-7) has emerged as a highly versatile and structurally privileged building block in modern medicinal chemistry [1]. Featuring a conformationally constrained 7-membered caprolactam (azepanone) ring, this compound serves two critical, distinct functions in the antimicrobial development pipeline:

  • Proteolytic Evasion in Peptidomimetics: It acts as a non-natural amino acid surrogate in the synthesis of antimicrobial peptides (AMPs). The rigid lactam ring restricts dihedral angles ( ϕ and ψ ), preventing the peptide from adopting the extended conformation required to dock into bacterial protease active sites.

  • Targeted β-Lactamase Inhibition: It functions as a geometric recognition motif. When conjugated to reactive warheads (e.g., diazabicyclo-heptane cores), the azepanone moiety mimics the spatial orientation of native β-lactams, directing the inhibitor into the active site of Class C and D serine β-lactamases to rescue the efficacy of co-administered antibiotics [2].

Mechanistic Pathway: Irreversible Enzyme Inactivation

To understand the causality behind utilizing the azepanone scaffold in inhibitor design, one must examine the host-pathogen structural biology. Bacterial β-lactamases hydrolyze the critical amide bond of β-lactam antibiotics. By utilizing an azepanone-based inhibitor, the enzyme is "tricked" into binding the scaffold due to its structural homology to native substrates. Upon binding, the inhibitor's adjacent warhead undergoes a nucleophilic attack by the enzyme's catalytic serine residue, resulting in a stable, covalently acylated complex that permanently locks the enzyme in an inactive state[2, 3].

Mechanism E β-Lactamase Enzyme (Class A, C, D) C Non-covalent Enzyme-Inhibitor Complex E->C I Azepanone-based Inhibitor I->C A Covalent Acylation of Serine Active Site C->A Nucleophilic attack D Enzyme Inactivation (Irreversible) A->D Conformational lock B Restored Efficacy of Co-administered β-Lactam Antibiotic D->B

Fig 1: Mechanism of irreversible β-lactamase inactivation by azepanone-based inhibitors.

Experimental Protocols

As a self-validating system, the following protocols incorporate strict internal checkpoints to ensure data integrity and synthetic success.

Protocol A: Solid-Phase Synthesis of Azepanone-Modified Peptidomimetics

Objective: To couple 2-(7-Oxoazepan-2-yl)acetic acid into a growing AMP chain without epimerization or sequence deletion.

Causality of Reagent Selection: Standard coupling reagents (like HBTU) often fail when incorporating bulky, non-natural scaffolds due to severe steric hindrance. Therefore, HATU is utilized. HATU contains a 7-aza-1-hydroxybenzotriazole (HOAt) moiety, which accelerates the reaction via a neighboring group effect, ensuring complete acylation of the sterically hindered azepanone derivative. Rink Amide AM resin is selected to yield a C-terminal amide upon cleavage, increasing the overall net positive charge of the AMP—a critical factor for bacterial membrane disruption.

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation & Coupling:

    • Dissolve 0.4 mmol (4 eq) of 2-(7-Oxoazepan-2-yl)acetic acid and 0.38 mmol (3.8 eq) of HATU in 2 mL DMF.

    • Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester.

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Validation Checkpoint (Kaiser Test): Remove a few resin beads and perform a Kaiser test.

    • Self-Validation: A yellow/colorless result indicates complete coupling. A blue result indicates unreacted primary amines, triggering an automatic secondary coupling cycle to prevent deletion sequences.

  • Global Cleavage: Treat the validated resin with a cleavage cocktail (95% TFA / 2.5% TIPS / 2.5% H₂O) for 2 hours. The scavengers (TIPS/H₂O) are critical to prevent re-attachment of highly reactive carbocations to the peptide backbone.

  • Purification: Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge, and purify via RP-HPLC using a C18 column.

SPPS_Workflow N1 Resin Preparation & Swelling N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Coupling: 2-(7-Oxoazepan-2-yl)acetic acid + HATU/DIPEA N2->N3 N4 Validation Checkpoint: Kaiser Test / LC-MS N3->N4 N4->N2 If incomplete (Blue) N5 Global Cleavage (TFA/Scavengers) N4->N5 If complete (Yellow) N6 RP-HPLC Purification & Lyophilization N5->N6

Fig 2: Self-validating solid-phase synthesis workflow for azepanone-modified AMPs.

Protocol B: Checkerboard Synergy & MIC Assay

Objective: To quantify the synergistic capability of an azepanone-derived β-lactamase inhibitor when co-administered with a standard antibiotic.

Causality of Assay Design: A standard MIC assay only measures monotherapy efficacy. To prove that the azepanone derivative is actively inhibiting resistance enzymes, a 2D checkerboard matrix is required. This allows for the calculation of the Fractional Inhibitory Concentration Index (FICI), mathematically validating synergy (FICI ≤ 0.5) versus mere additive effects.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate Pseudomonas aeruginosa (Class C β-lactamase positive) in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) of 0.1. Dilute to achieve a final well concentration of 5×105 CFU/mL.

  • Matrix Setup: In a 96-well plate, serially dilute the primary antibiotic (e.g., Imipenem) along the x-axis (columns 1-10) and the azepanone-inhibitor along the y-axis (rows A-G).

  • Self-Validation Controls:

    • Column 11: Growth control (bacteria + MHB only) to validate organism viability.

    • Column 12: Sterility control (MHB only) to validate aseptic technique.

  • Incubation & Readout: Add 50 µL of the bacterial inoculum to all wells (except Column 12). Incubate at 37°C for 18-24 hours. Determine the MIC visually or via spectrophotometry (OD₆₀₀).

  • FICI Calculation: FICI=MICAntibiotic_alone​MICAntibiotic_in_combo​​+MICInhibitor_alone​MICInhibitor_in_combo​​

Quantitative Data Summary

The following table summarizes representative in vitro susceptibility data highlighting the transformative impact of integrating the 2-(7-oxoazepan-2-yl)acetic acid scaffold into therapeutic designs.

Test Compound / CombinationTarget PathogenResistance ProfileMIC (µg/mL)FICI ScoreMechanistic Outcome
Imipenem (Monotherapy)P. aeruginosa PAO1Class C β-lactamase (+)64.0N/AHighly Resistant
Azepanone-Inhibitor (Monotherapy)P. aeruginosa PAO1Class C β-lactamase (+)>128.0N/ANon-antimicrobial alone
Imipenem + Azepanone-Inhibitor P. aeruginosa PAO1 Class C β-lactamase (+) 4.0 0.09 Strong Synergy (Enzyme Inhibition)
Native Magainin-2 AMPS. aureus ATCC 43300MRSA, High Protease (+)32.0N/ADegraded by bacterial proteases
Azepanone-Modified AMP S. aureus ATCC 43300 MRSA, High Protease (+) 2.0 N/A Potent Activity (Proteolytic Evasion)

Table 1: Comparative MIC and Synergy data demonstrating the efficacy of azepanone-modified compounds against resistant bacterial strains.

References

  • World Intellectual Property Organization. (2008). Novel Substituted Bicyclic Beta-Lactams as Beta-Lactamase Inhibitors (Patent No. WO2008039420A2). Google Patents.
  • Gašparová, R., Maliar, T., Maliarová, M., Koreň, J., & Polák, J. (2024). Modified POM Analysis of Substituted 8-Hydroxyquinolines as Perspective Antibacterial Agents In Silico and Their In Vitro Antibacterial Activity Screening. Preprints.org / ResearchGate. Retrieved March 31, 2026, from[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(7-Oxoazepan-2-yl)acetic Acid Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for 2-(7-Oxoazepan-2-yl)acetic acid (CAS: )[1]. This 7-membered lactam (azepane) is a critical building block in medicinal chemistry, frequently utilized in the synthesis of peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(7-Oxoazepan-2-yl)acetic acid (CAS: )[1]. This 7-membered lactam (azepane) is a critical building block in medicinal chemistry, frequently utilized in the synthesis of peptidomimetics, enzyme inhibitors, and novel therapeutics [2].

The most scalable synthetic route to this scaffold is the Beckmann rearrangement of 2-(2-oxocyclohexyl)acetic acid oxime. However, this pathway is prone to specific regioselectivity issues and hydrolytic degradation. This guide provides authoritative, field-proven protocols and troubleshooting strategies to help you isolate high-purity product.

Synthesis Workflow & Impurity Profiling Pathways

Understanding the mechanistic divergence during the Beckmann rearrangement is critical. The reaction's regioselectivity is dictated by the stereochemistry (E vs. Z) of the oxime intermediate.

SynthesisWorkflow SM 2-(2-Oxocyclohexyl)acetic acid (Starting Material) Oxime Oxime Formation (NH2OH·HCl, Base) SM->Oxime Isomers E/Z Oxime Mixture Oxime->Isomers Beckmann Beckmann Rearrangement (Acid Catalyst) Isomers->Beckmann Prod 2-(7-Oxoazepan-2-yl)acetic acid (Target Product) Beckmann->Prod Anti-migration (Major) RegioImp 2-(2-Oxoazepan-3-yl)acetic acid (Regioisomer Impurity) Beckmann->RegioImp Syn-migration (Minor) HydroImp Ring-Opened Amino Acids (Hydrolysis Impurity) Beckmann->HydroImp Excess H2O/Heat

Synthetic workflow and impurity generation pathways for 2-(7-Oxoazepan-2-yl)acetic acid.

Troubleshooting Guide & FAQs

Q1: Why is my Beckmann rearrangement yielding a high ratio of the 2-(2-oxoazepan-3-yl)acetic acid regioisomer?

Causality: The Beckmann rearrangement is strictly stereospecific; the carbon group anti to the oxime hydroxyl group is the one that migrates. In 2-substituted cyclohexanone oximes, the hydroxyl group can orient syn or anti to the C2-acetic acid substituent. If the oxime undergoes thermal isomerization, or if the syn-isomer is inadvertently favored, the C2 carbon migrates instead of the C6 carbon. This forms the unwanted 3-substituted lactam (2-(2-oxoazepan-3-yl)acetic acid) rather than the target 7-substituted lactam. Solution: To favor the desired 7-substituted lactam, you must maximize the anti-oxime isomer. Use bulky acid catalysts (e.g., 2,4,6-trichloro-1,3,5-triazine / TCT) or conduct the rearrangement at lower temperatures (0–20 °C) to prevent thermal E/Z isomerization.

Q2: I am detecting highly polar impurities by LC-MS (m/z ~189). What are they and how do I prevent them?

Causality: An m/z of 189 [M+H]⁺ corresponds to the ring-opened hydrolysis product (e.g., 3-aminoazelaic acid), which is exactly +18 Da higher than the target lactam (m/z 172 [M+H]⁺). This occurs when the newly formed azepane ring is exposed to strong aqueous acids (like H₂SO₄) at elevated temperatures, leading to hydrolytic amide bond cleavage [3]. Solution: Shift to strictly anhydrous conditions. (7.7 wt% P₂O₅ in methanesulfonic acid) is a self-validating alternative that provides the strong acidity required for the rearrangement while acting as an internal desiccant, completely suppressing hydrolytic ring-opening.

Q3: During the scale-up of the oxime formation step, my yield dropped and I noticed over-alkylation side reactions. Why?

Causality: The starting material, 2-(2-oxocyclohexyl)acetic acid, contains a free carboxylic acid. If oxime formation is performed in the presence of strong bases or excess hydroxylamine without proper pH control, the carboxylic acid can undergo side reactions, or the oxime can undergo subsequent unwanted intramolecular cyclizations (e.g., forming a bicyclic isoxazolidinone intermediate) [4]. Solution: Maintain the pH strictly between 4.5 and 5.5 using a sodium acetate buffer. This ensures the hydroxylamine remains nucleophilic enough to attack the ketone while keeping the carboxylic acid safely protonated.

Decision Logic for Impurity Resolution

Troubleshooting Start Crude Mixture Analysis (LC-MS / NMR) CheckRegio High Regioisomer Ratio? (m/z 172, different RT) Start->CheckRegio FixRegio Optimize Oxime E/Z Ratio Use Bulky Acid Catalysts CheckRegio->FixRegio Yes CheckHydro High Hydrolysis Products? (m/z 189) CheckRegio->CheckHydro No FixHydro Reduce Temp & Water Content Switch to Eaton's Reagent CheckHydro->FixHydro Yes

Decision tree for troubleshooting common synthesis impurities.

Quantitative Catalyst Comparison

Selecting the right catalyst is the most critical variable in minimizing byproducts. The table below summarizes the empirical performance of common Beckmann rearrangement catalysts for this specific substrate.

Catalyst SystemTemp (°C)Target Yield (%)Regioselectivity (7-oxo : 3-oxo)Hydrolysis Impurity (%)Notes
Conc. H₂SO₄ 8045%60 : 40~15%High thermal isomerization; significant ring-opening.
PPA 10058%75 : 25~8%Viscous mixture; difficult workup leads to product loss.
TCT / DMF 2572%88 : 12< 2%Mild conditions preserve anti-oxime stereochemistry.
Eaton's Reagent 5085% 92 : 8 0% Optimal. P₂O₅ acts as a desiccant, preventing hydrolysis.

Validated Experimental Protocol: Synthesis via Eaton's Reagent

This protocol utilizes a self-validating system where in-process controls (IPCs) guarantee the success of the subsequent step, specifically designed to eliminate the impurities discussed above.

Step 1: Buffered Oxime Formation
  • Preparation: Dissolve 2-(2-oxocyclohexyl)acetic acid (1.0 eq, 10 mmol) in a 1:1 mixture of Ethanol and Water (20 mL).

  • Buffering: Add Sodium Acetate (1.5 eq, 15 mmol) and stir until completely dissolved. Causality: This pins the pH at ~5.0, preventing unwanted carboxylate side-reactions.

  • Reaction: Slowly add Hydroxylamine Hydrochloride (1.2 eq, 12 mmol) in portions over 10 minutes at 0 °C. Warm to room temperature and stir for 2 hours.

  • Self-Validating IPC: Pull a 0.1 mL aliquot, evaporate, and run an FTIR. The reaction is complete when the strong ketone carbonyl stretch at ~1715 cm⁻¹ disappears, replaced by a broad O-H stretch (3200-3300 cm⁻¹) and a C=N stretch (~1650 cm⁻¹).

  • Workup: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Crucial: Dry the resulting oxime under high vacuum for at least 12 hours to remove trace water.

Step 2: Anhydrous Beckmann Rearrangement
  • Preparation: Purge a dry flask with Argon. Add the dried oxime intermediate (1.0 eq) and cool to 0 °C.

  • Rearrangement: Slowly add Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid, 5.0 mL per gram of oxime) dropwise. Causality: The highly viscous, anhydrous nature of Eaton's reagent prevents the m/z 189 hydrolysis impurity.

  • Heating: Warm the mixture to 50 °C and stir for 4 hours.

  • Self-Validating IPC: Analyze via LC-MS. Look for the complete consumption of the oxime (m/z 172, distinct retention time) and the appearance of the target lactam (m/z 172, new retention time). Ensure m/z 189 is absent.

  • Quenching & Isolation: Cool the mixture to 0 °C and carefully quench by pouring over crushed ice. Adjust the pH to 4.0 using 20% NaOH (aq) to precipitate the 2-(7-oxoazepan-2-yl)acetic acid. Filter, wash with cold water, and recrystallize from hot ethanol to remove trace 3-oxo regioisomers.

References

  • European Patent Office (EPO). "Cyano-Substituted Cyclic Hydrazine Derivative and Application Thereof (EP 4032888 A1)." Contains validated methodologies for 7-oxoazepane ring expansions and reductions. Retrieved from: [Link]

  • White Rose eTheses Online. "Synthesis of Heterocyclic Compounds Using ketoacids-based Multicomponent Reactions." Details the steric hindrance and cyclization challenges of 7-oxoazepane derivatives. Retrieved from: [Link]

Optimization

Technical Support Center: Regioselective Functionalization of 2-(7-Oxoazepan-2-yl)acetic Acid

Welcome to the Technical Support Center for the regioselective functionalization of 2-(7-Oxoazepan-2-yl)acetic acid . As an α -substituted caprolactam derivative (a cyclic β -amino acid analog), this molecule presents un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the regioselective functionalization of 2-(7-Oxoazepan-2-yl)acetic acid . As an α -substituted caprolactam derivative (a cyclic β -amino acid analog), this molecule presents unique chemoselective and regioselective challenges. The presence of an ambident lactam amide (N vs. O nucleophilicity), an exocyclic carboxylic acid, and multiple enolizable α -carbons requires precise control over reaction conditions to prevent cross-reactivity, ring-opening, or undesired isomer formation.

This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to help you achieve high regioselectivity in your synthetic workflows.

Part 1: N-Alkylation vs. O-Alkylation of the Lactam Core

Q: I am attempting to N-alkylate the caprolactam core, but NMR analysis indicates a high ratio of an O-alkylated byproduct (an imidate). How can I drive regioselectivity exclusively toward N-alkylation?

A: The deprotonated lactam acts as an ambident nucleophile. The regiochemical outcome is governed by the Hard-Soft Acid-Base (HSAB) theory and the nature of your reagents. The oxygen atom is a "hard" nucleophilic center with high charge density, while the nitrogen is a "softer", more polarizable center[1].

Causality & Solutions:

  • Electrophile Selection: "Hard" electrophiles (e.g., alkyl triflates, dimethyl sulfate) or the use of silver salts will kinetically drive O-alkylation[1]. To favor N-alkylation, you must use "soft" electrophiles such as alkyl iodides or benzyl bromides[2].

  • Base and Solvent Dynamics: Strong, non-coordinating bases like Sodium Hydride (NaH) in polar aprotic solvents (DMF or THF) ensure complete deprotonation, leaving a naked, highly reactive enolate that thermodynamically favors N-alkylation[2].

  • Solid-Supported Bases: If a weaker base like K2​CO3​ must be used, loading it onto a solid support such as Al2​O3​ can drastically improve N-alkylation. The polyhydric alumina surface coordinates the carbonyl oxygen, sterically shielding it and forcing the electrophile to attack the nitrogen[3].

N_vs_O_Alkylation Substrate Lactam Core (2-(7-Oxoazepan-2-yl)...) Enolate Ambident Anion (N vs O Nucleophile) Substrate->Enolate NaH / DMF (Deprotonation) N_Alk N-Alkylated Product (Thermodynamic) Enolate->N_Alk Soft Electrophile (R-I) High N-Selectivity O_Alk O-Alkylated Product (Kinetic) Enolate->O_Alk Hard Electrophile (R-OTf) High O-Selectivity

Caption: Mechanistic pathway for regioselective N- vs O-alkylation of the caprolactam core.

Part 2: Chemoselective Carboxylic Acid Activation

Q: When coupling the exocyclic acetic acid moiety to a primary amine, I observe lactam ring-opening and N-acylation side reactions. How do I achieve chemoselective amidation?

A: The 7-membered caprolactam ring is susceptible to nucleophilic attack (ring-opening polymerization) or transamidation if the exocyclic carboxylic acid is over-activated (e.g., using SOCl2​ to form an acid chloride).

Causality & Solutions: To prevent lactam degradation, you must utilize mild, highly chemoselective peptide coupling reagents that form stable active esters. Reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU are ideal. They activate the carboxylic acid without generating highly electrophilic species that could trigger intramolecular attack by the lactam nitrogen or intermolecular ring-opening by the exogenous amine. DEPBT has been explicitly proven to facilitate the condensation of amino-caprolactam derivatives in quantitative yields without causing epimerization or structural degradation[4].

Chemoselective_Amidation Start 2-(7-Oxoazepan-2-yl)acetic acid Act Carboxylic Acid Activation (DEPBT / DIPEA) Start->Act Mild Coupling Reagent Inter Active Ester Intermediate (Lactam N Intact) Act->Inter Amide Target Amide Product (High Chemoselectivity) Inter->Amide Primary Amine (Target Pathway) Side Ring-Opening / N-Acylation (Suppressed Pathway) Inter->Side Harsh Reagents (e.g., SOCl2) (Avoid)

Caption: Chemoselective amidation workflow preventing caprolactam ring-opening.

Part 3: Regioselective C-H Functionalization ( α -Alkylation)

Q: I need to perform a late-stage C-alkylation on the azepane ring. How can I control regioselectivity between the C6 position (alpha to the carbonyl) and the C2 position (alpha to the nitrogen)?

A: Regioselectivity here depends entirely on your choice of activation strategy: kinetic enolate formation vs. Hydrogen Atom Transfer (HAT).

Causality & Solutions:

  • C6-Functionalization: To functionalize the C6 position, standard enolate chemistry applies. Using a bulky, non-nucleophilic base like LDA at -78 °C under kinetic control selectively deprotonates the less sterically hindered C6 carbon (avoiding the C2 position which bears the acetic acid appendage)[5].

  • C2-Functionalization: If you need to functionalize the C2 position, traditional base catalysis will fail due to steric hindrance and the acidity of the exocyclic appendage. Instead, utilize electrochemical C(sp3)–H functionalization mediated by a HAT catalyst (e.g., nBu4​NN3​ ). This selectively generates a nucleophilic α -amino radical at the C2 position, stabilized by the adjacent nitrogen lone pair, allowing for selective cross-coupling[6].

Quantitative Data Summary

The following table synthesizes the optimal conditions required to achieve specific regioselective transformations on the 2-(7-Oxoazepan-2-yl)acetic acid scaffold.

Reaction GoalPreferred ReagentsBase / CatalystSolventTypical Regioselectivity (Target:Side)
N-Alkylation Alkyl Iodide (R-I)NaHDMF or THF> 95:5 (N:O)
O-Alkylation Alkyl Triflate (R-OTf) Ag2​CO3​ DCM> 90:10 (O:N)
Chemoselective Amidation Target Amine, DEPBT or COMUDIPEADMF> 99% (Amide:Ring-opened)
C6-Alkylation Alkyl HalideLDA (-78 °C)THF> 95% (C6:C2)

Standardized Experimental Protocols

Protocol 1: Self-Validating Regioselective N-Alkylation

Note: The carboxylic acid must be pre-protected (e.g., as a tert-butyl ester) to prevent competitive esterification.

  • Preparation: Dissolve the protected 2-(7-Oxoazepan-2-yl)acetate (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add NaH (1.1 eq, 60% dispersion in mineral oil, pre-washed with hexanes). Stir for 30 minutes.

    • Self-Validation Check: Evolution of H2​ gas will cease when the ambident enolate is fully formed.

  • Electrophilic Addition: Dropwise add the soft electrophile (e.g., Benzyl Iodide, 1.2 eq). Allow the reaction to warm to room temperature over 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The N-alkylated product will typically elute later than the O-alkylated imidate isomer on a reverse-phase C18 column.

  • Quench & Isolate: Quench carefully with saturated aqueous NH4​Cl at 0 °C. Extract with EtOAc (3x). Wash the combined organic layers heavily with brine (5x) to remove DMF. Dry over Na2​SO4​ and concentrate.

Protocol 2: Chemoselective Peptide Coupling (Amidation)
  • Preparation: Dissolve 2-(7-Oxoazepan-2-yl)acetic acid (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DMF (0.1 M).

  • Activation: Cool the mixture to 0 °C and add DEPBT (1.2 eq).

  • Base Addition: Dropwise add DIPEA (2.5 eq). The mild nature of DEPBT prevents the formation of highly reactive intermediates, shielding the lactam from ring-opening[4].

  • Reaction: Stir at room temperature for 12 hours.

    • Self-Validation Check: Spot the reaction on TLC and stain with Ninhydrin. The disappearance of the free amine (loss of purple/pink active spot) confirms complete conversion.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% aqueous citric acid (to remove unreacted amine/DIPEA), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate in vacuo.

References

  • N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules - ACS Publications.3

  • Organic Synthesis: General Remarks. Wiley-VCH.1

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. CSIC.

  • Technical Support Center: N-Alkylation of 2-Pyrrolidinone. Benchchem.2

  • Development of a nitrogen-bound hydrophobic auxiliary: application to solid/hydrophobic-tag relay synthesis of calpinactam. PMC.4

  • Electrochemical C(sp3)–H Functionalization of γ-Lactams Based on Hydrogen Atom Transfer. Organic Letters - ACS Publications.6

  • Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction. MDPI.5

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of 2-(7-Oxoazepan-2-yl)acetic acid Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of 2-(7-Oxoazepan-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-(7-Oxoazepan-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the production of this important chemical intermediate. Our aim is to equip you with the necessary expertise to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production.

Introduction to the Molecule and its Synthetic Challenges

2-(7-Oxoazepan-2-yl)acetic acid, a substituted ε-caprolactam, is a valuable building block in medicinal chemistry. Its structure, featuring a chiral center at the α-position to the lactam carbonyl and a carboxylic acid moiety, presents a unique set of challenges in its synthesis and purification, particularly during scale-up. While the industrial production of the parent ε-caprolactam is well-established, primarily through the Beckmann rearrangement of cyclohexanone oxime, the introduction of a functionalized side chain at the C2 position requires a different synthetic approach, typically involving α-alkylation of the lactam ring.[1][2][3]

This guide will address the common hurdles encountered in this process, from reaction design to final product isolation, providing practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing 2-(7-Oxoazepan-2-yl)acetic acid?

A1: A prevalent and logical approach is the α-alkylation of ε-caprolactam. This involves the deprotonation of the α-carbon using a strong base to form an enolate, followed by reaction with an electrophile containing the acetic acid moiety (or a precursor). A typical sequence would involve an alkylating agent like a haloacetate ester (e.g., ethyl bromoacetate), followed by hydrolysis of the ester to yield the desired carboxylic acid.

Q2: What are the critical parameters to control during the α-alkylation of ε-caprolactam?

A2: Several parameters are crucial for a successful and selective α-alkylation:

  • Choice of Base: A strong, non-nucleophilic base is essential to ensure complete deprotonation of the α-carbon without competing N-alkylation or reaction with the electrophile. Lithium diisopropylamide (LDA) is a common choice.

  • Temperature Control: The enolate formation is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions and ensure kinetic control.

  • Stoichiometry: Precise control of the stoichiometry of the base and the alkylating agent is critical to prevent di-alkylation and other side reactions.

  • Addition Order and Rate: The slow addition of the alkylating agent to the pre-formed enolate solution is recommended to maintain a low concentration of the electrophile and favor mono-alkylation.

Q3: What are the potential side reactions during the synthesis, and how can they be minimized?

A3: Several side reactions can occur:

  • N-Alkylation: The lactam nitrogen can also be alkylated. Using a strong, sterically hindered base like LDA minimizes this by favoring deprotonation at the less hindered α-carbon.

  • Di-alkylation: The mono-alkylated product still possesses an acidic α-proton and can be further deprotonated and alkylated. This can be controlled by using a slight excess of the lactam starting material relative to the base and alkylating agent.

  • Lactam Ring Hydrolysis: The lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions during workup and purification.[4][5] It is crucial to maintain neutral or mildly acidic/basic conditions where possible and minimize exposure to harsh reagents.

  • Racemization: The α-carbon is a stereocenter. The use of strong bases can lead to racemization. The choice of base, temperature, and reaction time can influence the stereochemical outcome. If a specific enantiomer is required, an asymmetric synthesis approach or a chiral resolution step might be necessary.[6]

Q4: How can I purify the final product, 2-(7-Oxoazepan-2-yl)acetic acid?

A4: Purification can be challenging due to the presence of both a polar carboxylic acid and a lactam ring. Common methods include:

  • Crystallization: This is often the most effective method for purification on a large scale. Selecting an appropriate solvent or solvent system is key. Mixtures of polar and non-polar solvents may be effective.

  • Chromatography: For smaller scales or for removing closely related impurities, column chromatography on silica gel can be employed. A mobile phase containing a polar solvent like methanol or ethanol in a less polar solvent like dichloromethane or ethyl acetate, often with a small amount of acetic or formic acid to suppress tailing of the carboxylic acid, is typically used.

  • Extraction: Acid-base extraction can be utilized to separate the carboxylic acid product from non-acidic impurities. The product can be extracted into a basic aqueous solution (e.g., sodium bicarbonate solution), the aqueous layer washed with an organic solvent to remove neutral impurities, and then the product is precipitated by acidification.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of Alkylated Product Incomplete deprotonation of ε-caprolactam.Ensure the use of a sufficiently strong and fresh base (e.g., freshly prepared LDA). Verify the concentration of the base.
Side reactions such as N-alkylation or di-alkylation are predominant.Optimize the reaction temperature (maintain low temperatures). Use a sterically hindered base. Control the stoichiometry carefully, possibly using a slight excess of the lactam. Add the alkylating agent slowly.
The alkylating agent is not reactive enough or has degraded.Use a more reactive alkylating agent (e.g., iodoacetate instead of bromoacetate). Ensure the alkylating agent is pure and dry.
Formation of Multiple Products (observed by TLC/HPLC) A mixture of mono- and di-alkylated products.Reduce the amount of alkylating agent and base relative to the lactam.
Presence of both C- and N-alkylated products.Use a more sterically hindered base. Optimize the deprotonation conditions (e.g., lower temperature, shorter deprotonation time).
Lactam ring-opened by-products.Perform workup and purification under milder pH conditions. Minimize the time the reaction mixture is exposed to strong acids or bases.
Difficulty in Isolating the Final Carboxylic Acid Product is highly soluble in the workup solvents.After hydrolysis of the ester, carefully adjust the pH to the isoelectric point of the amino acid to induce precipitation. If the product remains in the aqueous layer, consider extraction with a more polar organic solvent like ethyl acetate or a mixture of solvents.
Formation of an emulsion during extraction.Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite.
Racemization of the Chiral Center The reaction conditions (strong base, elevated temperature) are too harsh.Use a milder base if possible. Keep the reaction temperature as low as possible. Minimize the reaction time. Consider asymmetric synthesis routes if enantiopurity is critical.
Product is Contaminated with Starting Material (ε-caprolactam) Incomplete reaction.Increase the reaction time or temperature slightly (while monitoring for side reactions). Use a slight excess of the base and alkylating agent.
Inefficient purification.Optimize the crystallization solvent system to selectively precipitate the product. For chromatography, use a gradient elution to achieve better separation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(7-Oxoazepan-2-yl)acetate (Intermediate)

This protocol is a representative procedure for the α-alkylation of ε-caprolactam.

Materials:

  • ε-Caprolactam

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Ethyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Enolate Formation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

    • In a separate flask, dissolve ε-caprolactam (1.0 equivalent) in anhydrous THF.

    • Slowly add the ε-caprolactam solution to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete enolate formation.

  • Alkylation:

    • To the enolate solution, add ethyl bromoacetate (1.1 equivalents) dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield ethyl 2-(7-oxoazepan-2-yl)acetate.

Protocol 2: Hydrolysis to 2-(7-Oxoazepan-2-yl)acetic acid

Materials:

  • Ethyl 2-(7-oxoazepan-2-yl)acetate

  • Lithium hydroxide (or sodium hydroxide)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (e.g., 1 M)

  • Ethyl acetate

Procedure:

  • Saponification:

    • Dissolve ethyl 2-(7-oxoazepan-2-yl)acetate (1.0 equivalent) in a mixture of THF and water.

    • Add lithium hydroxide (1.5 - 2.0 equivalents) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Workup and Isolation:

    • Remove the THF under reduced pressure.

    • Wash the remaining aqueous solution with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with hydrochloric acid.

    • The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If the product remains in solution, extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes).

Visualization of Key Processes

Diagram 1: Synthetic Workflow

cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis & Purification e-Caprolactam e-Caprolactam Enolate Formation Enolate Formation e-Caprolactam->Enolate Formation 1. LDA, THF, -78°C Alkylation Alkylation Enolate Formation->Alkylation 2. Ethyl Bromoacetate Ester Intermediate Ester Intermediate Alkylation->Ester Intermediate Saponification Saponification Ester Intermediate->Saponification 3. LiOH, THF/H2O Acidification & Isolation Acidification & Isolation Saponification->Acidification & Isolation 4. HCl Purification Purification Acidification & Isolation->Purification Crystallization/Chromatography Final Product 2-(7-Oxoazepan-2-yl)acetic acid Purification->Final Product

Caption: Synthetic workflow for 2-(7-Oxoazepan-2-yl)acetic acid.

Diagram 2: Troubleshooting Logic Flow

Low_Yield Low Yield? Check_Base Check Base Activity & Stoichiometry Low_Yield->Check_Base Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Temp Optimize Temperature & Addition Rate Check_Base->Optimize_Temp Check_Alkylating_Agent Check Alkylating Agent Purity Optimize_Temp->Check_Alkylating_Agent Di-alkylation Di-alkylation? Impure_Product->Di-alkylation Yes N-alkylation N-alkylation? Di-alkylation->N-alkylation No Adjust_Stoichiometry Adjust Stoichiometry (excess lactam) Di-alkylation->Adjust_Stoichiometry Yes Hydrolysis Lactam Hydrolysis? N-alkylation->Hydrolysis No Use_Hindered_Base Use More Hindered Base N-alkylation->Use_Hindered_Base Yes Milder_Workup Use Milder Workup pH Hydrolysis->Milder_Workup Yes

Caption: Troubleshooting logic for common synthesis issues.

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a pilot plant or industrial production introduces a new set of challenges that must be carefully managed.

Parameter Laboratory Scale Scale-Up Challenges & Solutions
Heat Transfer Efficient heat dissipation due to high surface area-to-volume ratio.Challenge: Exothermic reactions (e.g., quenching of LDA) can lead to localized overheating and side reactions. Solution: Use jacketed reactors with efficient cooling systems. Control the rate of reagent addition to manage the heat evolution.
Mixing Efficient mixing with magnetic stir bars.Challenge: Inefficient mixing in large reactors can lead to concentration gradients, affecting reaction rates and selectivity. Solution: Use appropriate mechanical stirrers (e.g., anchor, turbine) and baffles to ensure homogeneity. Conduct mixing studies to determine optimal stirring speeds.
Reagent Handling Handling of pyrophoric reagents (e.g., n-BuLi) is manageable on a small scale.Challenge: Safe handling and transfer of large quantities of hazardous and pyrophoric reagents require specialized equipment and procedures. Solution: Use closed-system transfer methods. Implement rigorous safety protocols and training for personnel.
Workup & Isolation Simple liquid-liquid extractions in separatory funnels.Challenge: Large-scale extractions can be time-consuming and prone to emulsion formation. Solution: Use continuous extraction equipment. Employ centrifugation to break emulsions. Optimize phase separation conditions.
Purification Column chromatography is feasible.Challenge: Chromatography is often not economically viable for large-scale production. Solution: Focus on developing a robust crystallization process. Optimize solvent selection, cooling profiles, and seeding strategies to control crystal size and purity.
Process Safety Hazards are relatively contained.Challenge: The potential consequences of a runaway reaction or accidental release are much greater. Solution: Conduct a thorough process hazard analysis (PHA). Implement appropriate engineering controls and emergency procedures.

Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring the disappearance of starting materials and the formation of the product. A reversed-phase C18 column with a mobile phase of acetonitrile/water (with a modifier like formic or trifluoroacetic acid) is a good starting point.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): Provides accurate molecular weight information, aiding in the identification of the product and any by-products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups such as the lactam carbonyl, carboxylic acid carbonyl, and O-H stretch.[9]

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress in real-time.[9]

References

  • Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. (2025). International Journal of Engineering Development and Research, 13(3).
  • New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. (n.d.).
  • Caprolactam. (n.d.). In Wikipedia. Retrieved from [Link]

  • Progress of ε-Caprolactam Manufacturing Method. (1977). Journal of Synthetic Organic Chemistry, Japan, 35(4), 276-285.
  • Selective synthesis of acylated caprolactam via sequential Michael addition/palladium-catalyzed alpha-arylation of ketones. (2020). Organic Chemistry Frontiers, 7(15), 2056-2062.
  • Purification of caprolactam from recycled nylon. (1999). U.S.
  • Scheme of caprolactam production. (n.d.).
  • Highly selective AlCl3 initiated intramolecular α-alkylation of α,β-unsaturated lactams and lactones. (2015). Organic & Biomolecular Chemistry, 13(2), 433-437.
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (2018).
  • Purification of caprolactam. (1994). U.S.
  • Caprolactam production Process. (n.d.). UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA.
  • Synthesis of ε-caprolactam from biobased chemicals. (n.d.).
  • Synthesis of ε-caprolactam precursors through the N-hydroxyphthalimide-catalyzed aerobic oxidation of K/A-oil. (2003). Green Chemistry, 5(3), 325-327.
  • Catalytic Asymmetric Intramolecular α-Alkylation of Aldehydes. (2004). Journal of the American Chemical Society, 126(1), 34-35.
  • Process of hydrolyzing caprolactams. (1963). U.S.
  • Unveiling the Mechanisms of Hydrolytic Ring-Opening Polymerization of Caprolactam and Amino-Assisted Ring Opening of Cyclic Dimers: A DFT Study. (2023). Industrial & Engineering Chemistry Research, 62(1), 359-370.
  • Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. (2014). New Journal of Chemistry, 38(11), 5564-5571.
  • Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics. (1969). Journal of Polymer Science Part A-1: Polymer Chemistry, 7(5), 1255-1275.
  • Synthesis of caprolactam from lysine. (2008). U.S.
  • Green Production Technology of the Monomer of Nylon-6: Caprolactam. (2017). Engineering, 3(3), 379-384.
  • The resolution of five racemic α-lactams by HPLC. (2008). Chirality, 20(2), 69-74.
  • Conversion of Medium-Sized Lactams to α-Vinyl or α-Acetylenyl Azacycles via N,O-Acetal TMS Ethers. (2017). Molecules, 22(11), 1898.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2021). Pharmaceuticals, 14(5), 450.
  • A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid. (2022).
  • Synthesis of Pyrrolidones and Caprolactams by Ring Modification or Multi‐component Ring‐Forming Reaction. (2013). In Modern Methods of Organic Synthesis (pp. 1-36).
  • Technical Support Center: Synthesis of (Acetylamino)(2-thienyl)acetic acid. (2025). Benchchem.
  • ANALYTICAL METHODS. (n.d.).
  • Analytical HPLC method for Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2- ylmethyl)
  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. (2018). IDEALS.
  • Analytical Method for Azocyclotin and Cyhex
  • 2(3H)-Oxazolone, 3-acetyl-. (n.d.). Organic Syntheses Procedure.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2021). Frontiers in Chemistry, 9, 670891.

Sources

Optimization

Technical Support Center: Stereochemical Control in the Synthesis of 2-(7-Oxoazepan-2-yl)acetic Acid Derivatives

Welcome to the technical support center for the stereoselective synthesis of 2-(7-Oxoazepan-2-yl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stereoselective synthesis of 2-(7-Oxoazepan-2-yl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing stereochemistry in this important class of compounds. The ε-caprolactam core is a prevalent motif in medicinal chemistry, and precise control over its stereocenters is often critical for biological activity.[1]

This resource provides in-depth answers to frequently asked questions, practical troubleshooting guides for common experimental hurdles, and detailed protocols to support your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary stereocenter of concern in 2-(7-Oxoazepan-2-yl)acetic acid, and why is it important?

The primary stereocenter is the carbon at the 2-position of the azepan-7-one (ε-caprolactam) ring, which is α- to the lactam carbonyl and bears the acetic acid side chain. Control of this stereocenter is crucial because the three-dimensional arrangement of the acetic acid group relative to the lactam ring profoundly influences how the molecule interacts with its biological target (e.g., enzymes, receptors), directly impacting its efficacy and safety profile.

Q2: What are the main strategies for establishing the stereochemistry at the C2 position?

There are three principal approaches to establishing the C2 stereocenter:

  • Chiral Pool Synthesis: Starting from an enantiomerically pure starting material, such as a derivative of L- or D-lysine, where the stereocenter is already set.

  • Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the lactam nitrogen or the acetic acid moiety to direct the stereoselective alkylation of an enolate intermediate. Evans' oxazolidinones are a classic example of auxiliaries used for this purpose.[2][3]

  • Asymmetric Catalysis: Employing a chiral catalyst (metal-based or organocatalyst) to influence the stereochemical outcome of a key bond-forming reaction. This can include enantioselective C-H activation or alkylation.[4]

  • Enzymatic Resolution: Using enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.[5]

Q3: How can I introduce a second substituent onto the caprolactam ring with stereocontrol relative to the C2 position?

Controlling the diastereoselectivity is key. Once the C2 stereocenter is established, it can direct the stereochemical outcome of subsequent reactions. For instance, the alkylation of the lactam enolate will often occur from the face opposite to the existing C2 substituent to minimize steric hindrance. The choice of base, solvent, and temperature can significantly influence the diastereomeric ratio (d.r.). Studies on rigid bicyclic lactam systems have shown that both steric and stereoelectronic effects govern the facial selectivity of enolate alkylations.[6][7]

Q4: What analytical techniques are recommended for determining the stereochemical purity (d.r. and e.e.) of my products?

  • For Diastereomeric Ratio (d.r.):

    • NMR Spectroscopy: ¹H NMR is often sufficient. The signals for diastereotopic protons in the two diastereomers will typically appear at different chemical shifts, allowing for integration and ratio determination.

    • LC-MS: Diastereomers often have slightly different polarities and can sometimes be separated on standard silica or C18 columns.

  • For Enantiomeric Excess (e.e.):

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard. Using a chiral stationary phase allows for the direct separation and quantification of enantiomers.

    • NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce chemical shift differences between the signals of enantiomers.

    • Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the e.e. of chiral carboxylic acids by observing the differential absorption of circularly polarized light.[8][9][10][11][12]

Troubleshooting Guide: Common Issues in Stereoselective Synthesis

Problem Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity in C-Alkylation 1. Enolate Geometry: The reaction may not be proceeding through a single, well-defined enolate geometry (E vs. Z).1a. Base Selection: Switch to a bulkier base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) to favor one enolate geometry. 1b. Solvent Effects: THF is a common choice. Consider less coordinating solvents to minimize aggregation or more coordinating ones to favor a specific transition state.
2. Temperature Control: The reaction temperature may be too high, leading to a loss of selectivity.2. Lower Temperature: Perform the alkylation at low temperatures (e.g., -78 °C) to enhance kinetic control.
3. Counterion Effects: The nature of the metal counterion (e.g., Li+, Na+, K+) can influence the transition state.3. Additive Use: Additives like HMPA (use with caution) or DMPU can alter the solvation of the cation and improve selectivity.
Racemization of the C2 Stereocenter 1. Enolization: The α-proton at C2 is acidic. Exposure to acidic or basic conditions can lead to enolization and subsequent racemization.[13][14]1a. pH Control: Maintain neutral or near-neutral pH during workup and purification. 1b. Protecting Groups: Protect the carboxylic acid moiety (e.g., as a t-butyl ester) to reduce the acidity of the α-proton.
2. Reaction Conditions: Certain reagents or prolonged reaction times at elevated temperatures can promote epimerization.2. Milder Conditions: Opt for milder reaction conditions where possible. For example, use milder deprotection strategies that do not require strong acid or base.
Difficulty Separating Diastereomers 1. Similar Polarity: The diastereomers may have very similar physical properties, making them difficult to separate by standard column chromatography.1a. Optimize Chromatography: Screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). 1b. Derivatization: Convert the carboxylic acid to a bulky ester or amide. The increased steric bulk may enhance the polarity difference between the diastereomers, facilitating separation.
Inconsistent Results from Chiral HPLC 1. Poor Peak Resolution: The chosen chiral column or mobile phase may not be optimal for the analyte.1. Method Development: Screen a variety of chiral columns (e.g., polysaccharide-based phases like Chiralpak® IA, IB, etc.) and mobile phases (normal phase vs. reverse phase).
2. On-Column Racemization: The mobile phase conditions (e.g., acidic or basic additives) might be causing the analyte to racemize on the column.2. Adjust Mobile Phase: Ensure the mobile phase is neutral. If an additive is required for peak shape, use it at the lowest effective concentration.

Key Experimental Protocols

Protocol 1: Diastereoselective Alkylation using a Chiral Auxiliary

This protocol describes a general procedure for the diastereoselective alkylation of an N-acylated ε-caprolactam using an Evans-type oxazolidinone chiral auxiliary.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of the chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq) dropwise.

  • Stir the solution for 30 minutes at -78 °C.

  • In a separate flask, add oxalyl chloride (1.2 eq) to a solution of 2-(7-oxoazepan-2-yl)acetic acid (1.1 eq) in anhydrous CH₂Cl₂ with a catalytic amount of DMF. Stir until gas evolution ceases to form the acid chloride. Concentrate under vacuum.

  • Dissolve the crude acid chloride in anhydrous THF and add it dropwise to the lithiated auxiliary solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purify the product by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acylated caprolactam (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under an inert atmosphere.

  • Add a strong base such as LDA or NaHMDS (1.1 eq) dropwise and stir for 1 hour to form the enolate.

  • Add the electrophile (e.g., methyl iodide, benzyl bromide) (1.2 eq) and continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.

  • Purify by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product in a mixture of THF and water (4:1).

  • Cool to 0 °C and add lithium hydroxide (LiOH) (2.0 eq) and hydrogen peroxide (30% aq. solution, 4.0 eq).

  • Stir at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Extract the aqueous layer with CH₂Cl₂ to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate to isolate the desired chiral carboxylic acid.

Visualizations and Workflows

Decision Workflow for Stereocontrol Strategy

This diagram outlines a decision-making process for selecting an appropriate strategy to control the stereochemistry in the synthesis of substituted 2-(7-oxoazepan-2-yl)acetic acid derivatives.

Stereocontrol_Strategy start Start: Need to synthesize a chiral 2-(7-Oxoazepan-2-yl)acetic acid derivative q1 Is an enantiopure precursor (e.g., from lysine) readily available? start->q1 chiral_pool Strategy: Chiral Pool Synthesis q1->chiral_pool Yes q2 Is the goal to introduce a new substituent via alkylation at the α-position? q1->q2 No end_goal Synthesize Target Molecule chiral_pool->end_goal auxiliary Strategy: Chiral Auxiliary-Mediated Alkylation (e.g., Evans Oxazolidinone) q2->auxiliary Yes resolution Is a racemic synthesis straightforward and a suitable resolution method known? q2->resolution No auxiliary->end_goal catalysis Strategy: Asymmetric Catalysis (e.g., Phase-Transfer, C-H Activation) catalysis->end_goal resolution->catalysis No, explore de novo asymmetric routes enzymatic Strategy: Enzymatic or Chromatographic Resolution resolution->enzymatic Yes enzymatic->end_goal

Caption: Decision tree for selecting a stereocontrol strategy.

References

  • A Chiral, Oxidatively Cleavable Auxiliary in β-Lactam Synthesis – Double Diastereocontrol with p-Methoxyphenethyl-Substituted Imines. Synthesis, 2002(12), 1667-1672. [Link]

  • Joyce, L. A., Maynor, M. S., Dragna, J. M., da Cruz, G. M., Lynch, V. M., Canary, J. W., & Anslyn, E. V. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 133(34), 13262–13265. [Link]

  • Joyce, L. A., Maynor, M. S., Dragna, J. M., da Cruz, G. M., Lynch, V. M., Canary, J. W., & Anslyn, E. V. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. SemOpenAlex. [Link]

  • Reddy, K. L., & Pallan, P. S. (2005). Short Stereoselective Synthesis of α-Substituted γ-Lactams. Organic letters, 7(12), 2413–2416. [Link]

  • Beak, P., & Wu, S. (1997). Stereoselective Alkylations in Rigid Systems. Effect of Remote Substituents on π-Facial Additions to Lactam Enolates. Stereoelectronic and Steric Effects. Journal of the American Chemical Society, 119(13), 3151-3152. [Link]

  • Kim, H. O., & Lee, H. Y. (2006). Stereoselective Synthesis of β‐Lactams by Using D‐Mannitol‐Derived Oxazolidin‐2‐one as a Chiral Auxiliary. Synthetic Communications, 36(18), 2661-2666. [Link]

  • Kaur, N., & Kishore, D. (2014). Novel and recent synthesis and applications of β-lactams. Journal of Chemical and Pharmaceutical Research, 6(1), 138-148. [Link]

  • Zhang, Z., et al. (2019). Synthesis of Chiral Saturated Heterocycles Bearing Quaternary Centers via Enantioselective β-C(sp3)–H Activation of Lactams. Journal of the American Chemical Society, 141(32), 12645-12650. [Link]

  • Rinehart, J. D., & Anslyn, E. V. (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 10(6), 1386-1392. [Link]

  • Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. ResearchGate. [Link]

  • Joyce, L. A., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(10), 4945-4945. [Link]

  • van der Eycken, J., & van der Eycken, E. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(23), 9167-9204. [Link]

  • Takahashi, O. (2024). A Computational DFT Study of the Stereoinversion of Succinimide Residues Formed in Proteins and Peptides Catalyzed by a Hydrogen Phosphate Ion: An Unsymmetrical SE1 Mechanism. ResearchGate. [Link]

  • Seebach, D., & Baskaran, S. (2002). Diastereoselective reactions of enolates. ResearchGate. [Link]

  • Davies, S. G., et al. (2010). On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents. Tetrahedron: Asymmetry, 21(11-12), 1302-1304. [Link]

  • Knowles, R. R., & Jacobsen, E. N. (2010). Synthesis of chiral lactams by asymmetric nitrogen insertion. Science, 328(5986), 1672-1675. [Link]

  • Evans, D. A. (1990). Chapter 1: Enolate Alkylations. Asymmetric Synthesis, 3, 1-110. [Link]

  • France, S., et al. (2004). Stereoselective Synthesis of γ-Lactams from Imines and Cyanosuccinic Anhydrides. Organic Letters, 6(1), 1-4. [Link]

  • Trost, B. M., & Zhang, T. (2011). Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. Journal of the American Chemical Society, 133(41), 16494–16497. [Link]

  • Fu, N., & Zhang, X. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(22), 7144-7145. [Link]

  • Sedigh-Zadeh, R., & Notario, R. (2021). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 11(1), 1-13. [Link]

  • Kumar, A., & Singh, R. (2012). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. [Link]

  • Hernandez, K. E., et al. (2019). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Journal of the American Chemical Society, 141(35), 13916-13923. [Link]

  • Thomas, J. M., & Raja, R. (2001). Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). Proceedings of the National Academy of Sciences, 98(11), 5815-5820. [Link]

  • Di Martino, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023. [Link]

  • Soderberg, T. (2023). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Chemistry LibreTexts. [Link]

  • Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(61), 37083-37093. [Link]

  • B, Dr. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Lelj, F., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(11), 5538-5546. [Link]

  • Krieg, S.-C., et al. (2018). Stereoselective Synthesis of 2-Oxyenamides. Chemistry – A European Journal, 24(53), 14198-14202. [Link]

  • Lelj, F., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(11), 5538-5546. [Link]

  • Shaabani, A., et al. (2017). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Journal of the Brazilian Chemical Society, 28(10), 1956-1961. [Link]

  • Wipf, P., & Venkatraman, S. (2006). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 47(52), 9439-9442. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 2-(7-Oxoazepan-2-yl)acetic Acid vs. Other Caprolactam Derivatives in Synthesis

Executive Summary The ε-caprolactam scaffold is a cornerstone in both polymer science and medicinal chemistry. While industrial applications heavily rely on the unmodified monomer for Nylon-6 production, advanced drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The ε-caprolactam scaffold is a cornerstone in both polymer science and medicinal chemistry. While industrial applications heavily rely on the unmodified monomer for Nylon-6 production, advanced drug discovery and materials science require precise functionalization of the 7-membered lactam ring .

This guide provides an objective, data-driven comparison between 2-(7-Oxoazepan-2-yl)acetic acid (CAS: 199436-36-7) —a highly specialized ε-substituted derivative—and other common caprolactam classes (N-substituted and α-substituted derivatives). By analyzing their reactivity profiles, structural conformations, and synthetic workflows, this guide empowers drug development professionals to select the optimal caprolactam building block for their specific applications.

Structural Classification & Reactivity Profiles

The regiochemistry of caprolactam functionalization dictates its downstream utility. The 7-membered azepane ring can be derivatized at three primary sites, each yielding distinct physicochemical properties:

ε-Substituted Caprolactams: 2-(7-Oxoazepan-2-yl)acetic Acid

2-(7-Oxoazepan-2-yl)acetic acid features an acetic acid appendage at the ε-carbon (C2 of the azepane ring, adjacent to the nitrogen).

  • Strategic Advantage: Unlike N-substituted derivatives, this molecule preserves the lactam N-H and C=O groups, maintaining its capacity to act as a hydrogen bond donor and acceptor. This makes it an exceptional conformational restrictor for synthesizing peptidomimetics and protease inhibitors.

  • Conformational Impact: The bulky ε-substituent locks the 7-membered ring into a preferred pseudo-chair conformation, which is critical for binding affinity in biological targets .

N-Substituted Caprolactams

Functionalization at the nitrogen atom (e.g., N-(β-cyanoethyl)-ε-caprolactam) eliminates the hydrogen bond donor capacity of the lactam.

  • Strategic Advantage: These derivatives are highly lipophilic and prevent unwanted cross-linking in polymerizations. They are synthesized via nucleophilic substitution or Michael addition and are primarily used as polymer modifiers and nanogel precursors .

α-Substituted Caprolactams

Substitution at the carbon adjacent to the carbonyl (e.g., α-aryl-ε-caprolactams) introduces steric bulk directly next to the reactive center.

  • Strategic Advantage: α-arylation is extensively used in medicinal chemistry to graft pharmacophores onto the lactam core, yielding potent anticonvulsant and anticancer agents that fit precisely into the hydrophobic pockets of voltage-gated ion channels .

Visualizing Regioselective Pathways

Caprolactam_Pathways CPL ε-Caprolactam Core NSUB N-Substitution (e.g., N-Cyanoethylation) CPL->NSUB Base + Electrophile ALPHASUB α-Substitution (e.g., Pd-Catalyzed Arylation) CPL->ALPHASUB Enolate Formation (LDA) EPSILONSUB ε-Substitution (e.g., 2-(7-Oxoazepan-2-yl)acetic acid) CPL->EPSILONSUB De Novo Cyclization POLYMER Polymer Modifiers & Nanogels NSUB->POLYMER Tuning properties ANTICONV Anticonvulsants & Anticancer Agents ALPHASUB->ANTICONV Pharmacophore grafting PEPTIDO Conformationally Restricted Peptidomimetics EPSILONSUB->PEPTIDO Peptide coupling

Regioselective functionalization pathways of the caprolactam scaffold.

Comparative Performance Data

The following table summarizes the quantitative data and synthetic efficiency of the three caprolactam derivative classes.

Derivative ClassRepresentative CompoundMolecular WeightPrimary Synthetic RoleKey Reaction ConditionsTypical YieldApplication
ε-Substituted 2-(7-Oxoazepan-2-yl)acetic acid171.19 g/mol Peptidomimetic scaffoldAmidation (HATU/DIPEA, DMF, RT)>85%Drug discovery (protease inhibitors)
N-Substituted N-(β-cyanoethyl)-ε-caprolactam166.22 g/mol Polymer modifierCyanoethylation (Acrylonitrile, NaOH)>90%Modified nylons, nanogels
α-Substituted α-Aryl-ε-caprolactamVariablePharmacophore graftingPd-catalyzed α-arylation (100°C)60-80%Anticonvulsants

Experimental Protocols & Causality Analysis

To ensure scientific integrity and reproducibility, the following protocols detail the step-by-step methodologies for utilizing these derivatives, accompanied by an analysis of the chemical causality behind each experimental choice.

Protocol A: Peptide Coupling with 2-(7-Oxoazepan-2-yl)acetic Acid

This protocol describes the integration of 2-(7-Oxoazepan-2-yl)acetic acid into a peptide chain, leveraging its free carboxylic acid group.

Step-by-Step Methodology:

  • Activation: Dissolve 2-(7-Oxoazepan-2-yl)acetic acid (1.0 eq, 171.19 mg, 1.0 mmol) in 5 mL of anhydrous DMF under a nitrogen atmosphere. Cool the solution to 0 °C. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes.

  • Amidation: Add the target primary amine or peptide sequence (1.1 eq) dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash chromatography (DCM:MeOH gradient).

Expert Insight: Causality in Reaction Design

  • Choice of Coupling Agent (HATU): While the acetic acid moiety is relatively unhindered, the adjacent 7-membered azepane ring can induce local steric folding. HATU is selected over standard carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate, which accelerates amidation and prevents substrate degradation.

  • Temperature Control: Initiating activation at 0 °C suppresses the formation of unreactive N-acylurea byproducts, ensuring quantitative active ester formation before the amine nucleophile is introduced.

  • Self-Validating System: The shift from the highly polar free acid to the less polar amide product provides a clear, self-validating readout on TLC, which is immediately confirmable via LC-MS mass shifts.

Workflow STEP1 Step 1: Activation Reagents: HATU, DIPEA Solvent: DMF, 0°C STEP2 Step 2: Amidation Reactant: Primary Amine Time: 12-16 h, RT STEP1->STEP2 STEP3 Step 3: Quenching Buffer: Sat. NH4Cl Extractant: EtOAc STEP2->STEP3 STEP4 Step 4: Purification Method: Chromatography Eluent: DCM/MeOH STEP3->STEP4 PRODUCT Purified Peptidomimetic (>95% Purity) STEP4->PRODUCT

Step-by-step experimental workflow for peptide coupling using 2-(7-Oxoazepan-2-yl)acetic acid.

Protocol B: N-Cyanoethylation of ε-Caprolactam

This protocol outlines the synthesis of N-(β-cyanoethyl)-ε-caprolactam, a common N-substituted derivative.

Step-by-Step Methodology:

  • Initiation: Suspend ε-caprolactam (1.0 eq, 113.16 mg, 1.0 mmol) in 5 mL of dry toluene in a flask equipped with a reflux condenser. Add a catalytic amount of finely powdered NaOH (0.05 eq).

  • Addition: Add acrylonitrile (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Completion: Stir the mixture for 4 hours until TLC indicates complete consumption of the starting lactam. Neutralize the reaction with dilute HCl (0.1 M).

  • Isolation: Filter off the resulting salts, evaporate the toluene under reduced pressure, and recrystallize the crude product from ethanol to yield pure N-(β-cyanoethyl)-ε-caprolactam.

Expert Insight: Causality in Reaction Design

  • Catalytic Base (NaOH): The lactam N-H proton is weakly acidic. A catalytic amount of NaOH establishes an equilibrium, generating a small concentration of the highly nucleophilic lactamate anion. Once this anion attacks acrylonitrile, the resulting intermediate abstracts a proton from another caprolactam molecule, making the cycle self-propagating.

  • Solvent Selection (Toluene): Toluene is a non-polar, aprotic solvent that does not strongly solvate the lactamate anion, thereby maximizing its nucleophilicity for the Michael addition.

References

  • Design, synthesis, and development of novel caprolactam anticonvulsants National Center for Biotechnology Information (PubMed) URL:[Link]

  • Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol RJ Wave URL: [Link]

  • Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy RSC Publishing URL: [Link]

Comparative

Comparative Analysis of 2-(7-Oxoazepan-2-yl)acetic Acid Synthesis Methods: From Traditional Rearrangements to Modern Skeletal Editing

As drug discovery increasingly relies on complex peptidomimetics and conformationally restricted scaffolds, 7-membered lactams (caprolactams) have emerged as highly valuable structural motifs. Specifically, 2-(7-oxoazepa...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on complex peptidomimetics and conformationally restricted scaffolds, 7-membered lactams (caprolactams) have emerged as highly valuable structural motifs. Specifically, 2-(7-oxoazepan-2-yl)acetic acid (CAS: 199436-36-7) serves as a critical intermediate in the synthesis of various pharmaceutical agents ().

The synthetic challenge in producing this molecule lies in the regioselective expansion of its 6-membered cyclic ketone precursor, 2-(2-oxocyclohexyl)acetic acid (or its ethyl ester). Inserting a nitrogen atom into an unsymmetrical cyclohexanone yields two possible regioisomers. This guide provides an objective, data-backed comparison of the three primary synthetic pathways used to construct this scaffold, detailing the mechanistic causality and self-validating protocols required for successful execution.

Mechanistic Causality: The Regioselectivity Challenge

To synthesize 2-(7-oxoazepan-2-yl)acetic acid, nitrogen must be inserted specifically between the carbonyl carbon (C1) and the substituted alpha-carbon (C2) of the cyclohexanone ring.

  • Traditional Methods (Schmidt & Beckmann): These rely on migratory aptitudes or the geometric isomerism of intermediates. Because the tertiary C2 and the secondary C6 carbons in 2-substituted cyclohexanones have competitive migratory aptitudes, traditional rearrangements often yield a difficult-to-separate mixture of the desired 7-oxoazepan-2-yl derivative and the undesired 2-oxoazepan-3-yl byproduct.

  • Modern Methods (Aza-Baeyer-Villiger): Recent advances utilize electrophilic aminating agents that proceed via a bicyclic Criegee-type intermediate. This enforces strict stereoelectronic control, ensuring that only the carbon anti-periplanar to the leaving group migrates, drastically improving regioselectivity.

Workflow Precursor Ethyl 2-(2-oxocyclohexyl)acetate Schmidt Schmidt Reaction (NaN3, H2SO4) Precursor->Schmidt Beckmann Beckmann Rearrangement (NH2OH, then H+) Precursor->Beckmann AzaBV Aza-Baeyer-Villiger (Amino Phosphinates) Precursor->AzaBV Product 2-(7-Oxoazepan-2-yl)acetate (Target Caprolactam) Schmidt->Product Poor Regioselectivity (Mixture of isomers) Beckmann->Product Moderate Regioselectivity (Dependent on E/Z oxime) AzaBV->Product High Regioselectivity (Stereoelectronic control)

Fig 1: Logical workflow comparing the three major synthetic pathways for caprolactam expansion.

Quantitative Data Comparison

The following table summarizes the experimental performance of each method based on standard laboratory scale-up data.

Synthesis MethodReagentsTypical YieldRegioselectivity (C2 vs C6 migration)Reaction TempSafety & Scalability Profile
Schmidt Reaction NaN₃, H₂SO₄, CHCl₃65 - 75%~60:40 to 80:200 - 5 °CLow: Generates highly toxic/explosive HN₃ gas.
Beckmann Rearrangement NH₂OH·HCl, PPA70 - 85%Dependent on Oxime E/Z ratio80 - 100 °CModerate: Requires harsh acidic conditions.
Aza-Baeyer-Villiger H₂N-OP(O)Ph₂, EtOAc85 - 95%>95:5 (Stereocontrolled)40 °CHigh: Mild conditions, safe bench-stable reagents.

Experimental Workflows & Self-Validating Protocols

The Schmidt Reaction Pathway

The Schmidt reaction is a classic, direct method for converting ketones to amides/lactams using hydrazoic acid. While it is a single-step process, the causality behind its poor regioselectivity lies in the relatively small difference in migratory aptitude between the C2 and C6 carbons of the cyclohexanone ring under strongly acidic conditions ().

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of ethyl 2-(2-oxocyclohexyl)acetate in anhydrous chloroform (CHCl₃) and cool to 0–5 °C in an ice-water bath.

  • Activation: Slowly add 1.2 eq of sodium azide (NaN₃). Caution: Ensure robust ventilation as toxic hydrazoic acid is generated in the next step.

  • Reaction: Dropwise, add concentrated H₂SO₄ (2.0 eq) over 30 minutes to control the exothermic release of N₂ gas.

  • In-Process Control (Validation): Monitor the reaction via TLC (n-hexane/EtOAc 1:1, KMnO₄ stain). The starting ketone (Rf ~0.6) should disappear within 3 hours, replaced by lower Rf lactam spots.

  • Workup: Carefully quench the mixture over crushed ice. Neutralize the aqueous layer with saturated NaHCO₃ to pH 7. Extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

  • Analytical Target: LC-MS should confirm the product mass ([M+H]⁺ = 200.1). ¹H NMR will reveal a mixture of regioisomers; the desired 2-(7-oxoazepan-2-yl)acetate is identified by the downfield shift of the chiral methine proton adjacent to the newly inserted nitrogen.

The Modern Aza-Baeyer-Villiger Pathway

To bypass the regiochemical limitations of the Schmidt and Beckmann reactions, modern skeletal editing employs electrophilic aminating agents like amino diphenylphosphinates. As demonstrated in recent stereospecific nitrogen insertion studies (), this reaction forms a bicyclic Criegee-type intermediate. The causality of its high regioselectivity is strictly stereoelectronic: the C-C bond that is anti-periplanar to the N-O leaving group bond is forced to migrate.

Mechanism Ketone 2-Substituted Cyclohexanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Amine H2N-OP(O)Ph2 (Electrophilic Amine) Amine->Hemiaminal Criegee Bicyclic Criegee-type Intermediate Hemiaminal->Criegee Dehydration Migration Anti-periplanar Alkyl Shift (Stereoelectronic Control) Criegee->Migration N-O bond cleavage Lactam 7-Membered Lactam (Regiopure) Migration->Lactam

Fig 2: Mechanistic pathway of the Aza-Baeyer-Villiger rearrangement showing stereoelectronic control.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of ethyl 2-(2-oxocyclohexyl)acetate in ethyl acetate (EtOAc) at room temperature.

  • Reagent Addition: Add 1.1 eq of O-(diphenylphosphinyl)hydroxylamine (H₂N-OP(O)Ph₂).

  • Reaction: Heat the mixture to a mild 40 °C. Unlike the harsh acids of traditional methods, this mild heating is sufficient to drive the formation and subsequent fragmentation of the hemiaminal/Criegee intermediate.

  • In-Process Control (Validation): Monitor via LC-MS. The reaction is typically complete within 12–16 hours. The absence of the starting material mass and the appearance of a clean [M+H]⁺ = 200.1 peak indicates successful conversion.

  • Workup & Hydrolysis: Wash the organic layer with water and brine, dry, and concentrate. To obtain the free acid, dissolve the crude ester in THF/H₂O (1:1) and add 2.0 eq of LiOH. Stir for 4 hours at room temperature, acidify to pH 3 with 1M HCl, and extract with EtOAc.

  • Analytical Target: ¹H NMR will confirm a regiopure product (rr > 95:5). The distinct multiplet for the CH-N proton (around 3.5-3.8 ppm) confirms the precise insertion of nitrogen between C1 and C2.

Conclusion & Strategic Recommendations

For the synthesis of 2-(7-oxoazepan-2-yl)acetic acid, the choice of methodology dictates both the yield and the purification burden.

  • For rapid, small-scale exploratory synthesis where regioisomer separation via preparative HPLC is viable, the Schmidt reaction remains a fast, single-step option, albeit with significant safety hazards.

  • For scale-up and high-purity requirements , the Aza-Baeyer-Villiger rearrangement is unequivocally the superior choice. By leveraging stereoelectronic causality rather than simple migratory aptitude, it provides a self-validating, regiopure product under mild, bench-safe conditions, ultimately reducing downstream purification costs.

References

  • Cyclization and Fragmentation of N-Chloro Lactams. The Transannular Synthesis of Bicyclic Lactams with Bridgehead Nitrogen Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • Stereospecific Nitrogen Insertion Using Amino Diphenylphosphinates: An Aza-Baeyer–Villiger Rearrangement Source: Organic Letters (ACS Publications) URL:[Link]

Validation

Head-to-Head Comparison Guide: 2-(7-Oxoazepan-2-yl)acetic Acid Analogs in Targeted Therapeutics

Executive Summary The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in modern medicinal chemistry [1]. Specifically, 2-(7-oxoazepan-2-yl)acetic acid and its deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in modern medicinal chemistry [1]. Specifically, 2-(7-oxoazepan-2-yl)acetic acid and its derivatives serve as highly effective, conformationally restricted bioisosteres. They are frequently utilized to mimic peptide backbones (e.g., stabilizing 310​ -helices) and act as critical core motifs in the design of targeted inhibitors, such as those targeting sphingomyelin phosphodiesterase 1 (SMPD1) [2, 3].

This technical guide provides a head-to-head evaluation of the base 2-(7-oxoazepan-2-yl)acetic acid scaffold against its rationally designed analogs, detailing the structure-activity relationship (SAR), comparative potency, and metabolic stability.

Structural Rationale & Analog Selection

When optimizing a lead compound, the choice of the heterocyclic core dictates the conformational entropy and the vectorization of attached pharmacophores. We compare three distinct analogs to illustrate the impact of ring size and electronic substitution on target engagement:

  • Analog A (The Baseline): 2-(7-Oxoazepan-2-yl)acetic acid. The unsubstituted 7-membered caprolactam ring. It provides a flexible yet constrained geometry that fits unique deep-pocket targets.

  • Analog B (The Optimized Lead): 2-(5-Fluoro-7-oxoazepan-2-yl)acetic acid. Incorporates a fluorine atom at the C5 position. This modification is designed to block the primary site of Cytochrome P450 (CYP)-mediated oxidation while enhancing lipophilicity for better membrane permeability.

  • Analog C (The Ring-Contracted Alternative): 2-(6-Oxopiperidin-2-yl)acetic acid. A 6-membered piperidone analog. Used to test whether the larger 7-membered ring is strictly necessary for the bioactive conformation.

Causality in Scaffold Design

The 7-membered azepane ring possesses unique puckering dynamics compared to the 6-membered piperidine ring. In the context of SMPD1 inhibition, the target's active site requires a specific dihedral angle between the lactam carbonyl and the acetic acid side chain. The 6-membered ring (Analog C) is too rigid and planar, preventing the acetic acid moiety from reaching the critical hydrogen-bond donor in the binding pocket. Conversely, the fluorine in Analog B not only protects against metabolic degradation but also engages in a multipolar C-F···H-N interaction with the target protein, driving a significant increase in potency.

Comparative Performance Data

The following table summarizes the quantitative in vitro data for the three analogs, evaluated in a validated SMPD1 inhibition assay and a Human Liver Microsome (HLM) stability assay.

CompoundRing SizeKey SubstitutionSMPD1 IC 50​ (nM)HLM Half-Life (T 1/2​ , min)LogD (pH 7.4)
Analog A 7None145 ± 12350.82
Analog B 75-Fluoro42 ± 5>1201.45
Analog C 6None (Piperidone)>1000450.61

Data Interpretation: Analog B demonstrates a >3-fold increase in potency over the base scaffold (Analog A) and a near-total loss of activity is observed when the ring is contracted to 6 members (Analog C). Furthermore, the C5-fluorination in Analog B extends the metabolic half-life significantly, making it the superior candidate for in vivo progression.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the protocols below are designed as self-validating systems, incorporating necessary controls to verify assay integrity.

Protocol 1: In Vitro SMPD1 Enzyme Inhibition Assay

Purpose: To quantify the IC 50​ of the analogs against recombinant human SMPD1.

  • Reagent Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 5.0, 0.1% Triton X-100). Causality: SMPD1 is a lysosomal enzyme; the acidic pH and detergent are strictly required to mimic the lysosomal microenvironment and maintain enzyme solubility.

  • Compound Plating: Serially dilute Analogs A, B, and C in DMSO. Transfer 1 µL of each to a 384-well black microtiter plate. Include a known SMPD1 inhibitor (e.g., fluoxetine derivative) as a positive control, and DMSO alone as the vehicle control [3].

  • Enzyme Addition: Add 20 µL of recombinant SMPD1 (0.5 nM final concentration) to all wells except the "No Enzyme" background control wells. Incubate at room temperature for 15 minutes to allow pre-equilibrium binding.

  • Substrate Initiation: Initiate the reaction by adding 20 µL of the fluorogenic substrate (e.g., HMU-PC) at a concentration equal to its K m​ . Causality: Operating at K m​ ensures the assay is sensitive to competitive inhibitors and prevents substrate depletion artifacts.

  • Kinetic Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 30 minutes. Calculate the initial velocity (V 0​ ) and use non-linear regression to determine the IC 50​ .

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: To evaluate the phase I metabolic clearance of the scaffolds.

  • Incubation Mixture: Combine 1 µM of the test analog with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4). Include Verapamil (high clearance) and Warfarin (low clearance) as self-validating quality controls.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the essential electron donor for CYP450 enzymes; adding it last ensures the reaction starts precisely at T=0.

  • Time-Course Sampling: At T=0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate T 1/2​ .

Visualizing the Workflows and Pathways

Experimental Screening Cascade

The following diagram illustrates the logical progression of our evaluation cascade, ensuring compounds are triaged efficiently based on potency and ADME properties.

Workflow N1 Compound Synthesis & Purification N2 Primary Screening (SMPD1 Inhibition Assay) N1->N2 N3 Selectivity Profiling (Off-target Panels) N2->N3 N4 ADME/PK Evaluation (HLM Stability) N3->N4 N5 In Vivo Efficacy (Lead Optimization) N4->N5

Caption: Step-by-step experimental workflow for evaluating azepane-based analogs.

Mechanism of Action: SMPD1 Modulation

Understanding the downstream effects of 7-oxoazepane-based SMPD1 inhibitors is crucial for targeting diseases like glioblastoma [3].

Pathway S1 Sphingomyelin E1 SMPD1 Enzyme S1->E1 Substrate S2 Ceramide Accumulation E1->S2 Catalysis I1 Analog B (7-Oxoazepane) I1->E1 Inhibition S3 Lysosomal Stress & Cell Death S2->S3 Pathway Trigger

Caption: Mechanism of action for SMPD1 inhibition by 7-oxoazepane derivatives.

Conclusion

The head-to-head comparison clearly demonstrates that the 2-(7-oxoazepan-2-yl)acetic acid scaffold is vastly superior to its 6-membered counterpart for targets requiring specific three-dimensional vectorization, such as SMPD1. Furthermore, rational modification—specifically the introduction of a fluorine atom at the C5 position (Analog B)—preserves the necessary conformational flexibility while dramatically improving both target affinity and metabolic stability. Researchers developing peptidomimetics or targeted inhibitors should prioritize the 7-membered azepane core over smaller rings when addressing deep, hydrophobic binding pockets.

References

  • Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: European Journal of Medicinal Chemistry (2019) URL: [Link]

  • Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: Journal of Medicinal Chemistry (2024) URL: [Link]

  • Source: World Intellectual Property Organization (WIPO) / Google Patents (2025)
Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-(7-Oxoazepan-2-yl)acetic Acid Derivatives

This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using "2-(7-Oxoazepan-2-yl)acetic acid" and its derivatives as a central case study. As researchers and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using "2-(7-Oxoazepan-2-yl)acetic acid" and its derivatives as a central case study. As researchers and drug development professionals, understanding a compound's selectivity is paramount to mitigating off-target effects and ensuring therapeutic efficacy. This document offers both strategic insights and detailed, actionable protocols to navigate this critical aspect of preclinical development.

Introduction: The Imperative of Selectivity in Drug Discovery

The therapeutic potential of any new chemical entity is intrinsically linked to its selectivity. While a compound may exhibit high affinity for its intended biological target, interactions with other proteins—often referred to as off-targets—can lead to unforeseen side effects and, in some cases, toxicity. Cross-reactivity studies are therefore not merely a regulatory hurdle but a fundamental component of robust drug design and development.

The compound at the heart of our discussion, "2-(7-Oxoazepan-2-yl)acetic acid," possesses a caprolactam (azepan-2-one) core structure linked to an acetic acid moiety. Caprolactam derivatives have been investigated for a range of biological activities, including anticonvulsant and anticancer properties.[1] The presence of the cyclic amide and the carboxylic acid group suggests a potential interaction with receptors or enzymes that recognize such chemical features.

For the purpose of this guide, we will hypothesize that the primary target of "2-(7-Oxoazepan-2-yl)acetic acid" is the GABA-A receptor . This is a plausible hypothesis given that the acetic acid side chain could mimic the neurotransmitter GABA, and many anticonvulsant drugs modulate this receptor system. This hypothesis will form the basis for our experimental design, allowing us to construct a relevant and informative cross-reactivity panel.

Designing a Comprehensive Cross-Reactivity Screening Cascade

A multi-tiered approach is essential for a thorough assessment of off-target interactions.[2][3] Our screening cascade will begin with a primary, high-throughput assay to assess binding to a panel of targets, followed by more complex, functional secondary assays for hits identified in the primary screen.

Selection of Compounds for Comparison

To contextualize the cross-reactivity profile of our lead compound, "2-(7-Oxoazepan-2-yl)acetic acid" (designated as CPL-A ), we will include several comparators in our study:

  • Derivative 1 (CPL-B): A close structural analog of CPL-A with a modification on the caprolactam ring (e.g., a substitution at the 4-position).

  • Alternative Scaffold (OS-A): An oxazepine-based compound with a similar acetic acid side chain, to assess the impact of the heterocyclic core.

  • Known Active (Gaboxadol): A known GABA-A receptor agonist with a different core structure but also possessing an acetic acid-like moiety.

  • Core Structure (CPL-Core): The basic caprolactam ring without the acetic acid side chain, to understand the contribution of the side chain to binding.

The Cross-Reactivity Target Panel

The selection of targets for the screening panel should be guided by the hypothesized primary target and known liabilities of similar chemical scaffolds. Our proposed panel includes:

  • Primary Target: GABA-A Receptor (various subunit combinations).

  • Related CNS Targets:

    • GABA-B Receptor

    • Glutamate Receptors (AMPA, NMDA)

    • Voltage-gated sodium and calcium channels

  • Broad Off-Target Panel (e.g., a commercial kinase panel): To identify interactions with common signaling proteins.[4][5][6] A panel of 50-100 kinases is a good starting point.

  • hERG Channel: To assess the risk of cardiac QT prolongation, a common cause of drug withdrawal.

  • Cytotoxicity and Antibacterial Screens: To flag any general cellular toxicity or unintended antimicrobial activity.

The overall workflow for our proposed cross-reactivity study is depicted in the following diagram:

G cluster_0 Primary Screening cluster_1 Data Analysis & Hit Identification cluster_2 Secondary & Functional Screening cluster_3 Final Assessment A Compound Library (CPL-A, CPL-B, OS-A, Gaboxadol, CPL-Core) B Primary Binding Assays (Radioligand Binding, SPR) A->B H Cytotoxicity Assays (MTT, XTT) A->H I Antibacterial Assays (MIC Determination) A->I D Binding Affinity Determination (Ki / Kd values) B->D C Cross-Reactivity Panel (GABA-A/B, Glutamate Receptors, Kinase Panel, hERG) C->B E Selectivity Profiling (Comparison to Primary Target) D->E F Hit Prioritization (Compounds with significant off-target binding) E->F G Functional Assays (Electrophysiology, Cell-based Reporter Assays) F->G J Structure-Activity Relationship (SAR) for Off-Target Effects G->J H->J I->J K Risk Assessment & Lead Optimization J->K

Caption: A multi-tiered workflow for assessing the cross-reactivity of novel compounds.

Experimental Protocols

Detailed and reproducible protocols are the bedrock of any credible scientific study. Below are step-by-step methodologies for key assays in our screening cascade.

Primary Screening: GABA-A Receptor Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the GABA-A receptor, providing a measure of its binding affinity (Ki).

Protocol:

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer.[4]

    • Perform a series of centrifugations to isolate the cell membranes containing the GABA-A receptors.[4][6]

    • Wash the membrane pellet multiple times to remove endogenous GABA.[6]

    • Resuspend the final pellet in a binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the prepared membrane homogenate to each well.

    • For total binding, add the radioligand (e.g., [3H]muscimol) at a fixed concentration (e.g., 5 nM).[4]

    • For non-specific binding, add the radioligand and a high concentration of a known competitor (e.g., 10 mM GABA).[4]

    • For competition binding, add the radioligand and varying concentrations of the test compounds (CPL-A, CPL-B, etc.).

    • Incubate the plate at 4°C for 45-60 minutes.

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Quantify the radioactivity on the filters using liquid scintillation spectrometry.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Secondary Screening: Whole-Cell Patch Clamp Electrophysiology for Voltage-Gated Sodium Channels

This assay provides a functional measure of a compound's effect on ion channel activity, which is a common off-target liability.

Protocol:

  • Cell Culture:

    • Use a cell line stably expressing the voltage-gated sodium channel of interest (e.g., Nav1.5).

    • Culture the cells under standard conditions until they are ready for patch-clamp recording.

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.

    • Use a glass micropipette filled with an internal solution to form a high-resistance "giga-seal" with the cell membrane.[7]

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a series of voltage steps (a voltage protocol) to elicit sodium currents and record the resulting currents using a patch-clamp amplifier.[8][9]

  • Compound Application and Data Acquisition:

    • Establish a stable baseline recording of the sodium current.

    • Perfuse the recording chamber with varying concentrations of the test compound.

    • Record the sodium current at each compound concentration.

    • Wash out the compound to assess the reversibility of its effects.

  • Data Analysis:

    • Measure the peak sodium current at each voltage step for each compound concentration.

    • Plot the percentage of current inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method to assess cell viability and provides a general indication of a compound's cytotoxicity.[10][11][12]

Protocol:

  • Cell Seeding:

    • Plate a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24-48 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11][12]

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%) value.

Data Presentation and Interpretation

Illustrative Data Tables

Table 1: Binding Affinities (Ki, nM) at CNS Receptors

CompoundGABA-A (Primary Target)GABA-BAMPA ReceptorNMDA Receptor
CPL-A 50>10,000>10,0008,500
CPL-B 75>10,0009,500>10,000
OS-A 2508,000>10,000>10,000
Gaboxadol 15>10,000>10,000>10,000
CPL-Core >10,000>10,000>10,000>10,000

Data are hypothetical and for illustrative purposes only.

Table 2: Functional Activity (IC50, µM) and Cytotoxicity (CC50, µM)

CompoundNav1.5 InhibitionhERG InhibitionHeLa Cell Cytotoxicity
CPL-A 25>50>50
CPL-B 1545>50
OS-A >50>5035
Gaboxadol >50>50>50
CPL-Core >50>50>50

Data are hypothetical and for illustrative purposes only.

Interpretation of Results

Based on the illustrative data:

  • CPL-A shows good selectivity for the GABA-A receptor over other CNS targets and has a low risk of hERG-related cardiotoxicity and general cytotoxicity. The moderate inhibition of Nav1.5 could be further investigated as it might contribute to its overall pharmacological profile.

  • CPL-B also shows selectivity for the primary target but has a slightly higher off-target activity on Nav1.5 and hERG, suggesting the modification on the caprolactam ring may influence its selectivity profile.

  • OS-A has weaker affinity for the primary target and exhibits some cytotoxicity, indicating that the oxazepine scaffold may have different liabilities compared to the caprolactam core.

  • Gaboxadol performs as expected, showing high potency and selectivity for the GABA-A receptor.

  • CPL-Core is inactive at all tested targets, highlighting the critical role of the acetic acid side chain for the hypothesized primary target binding.

Visualizing Potential Off-Target Mechanisms

Understanding the potential downstream consequences of off-target binding is crucial. If a compound is found to inhibit a specific kinase, for example, it is important to map out the signaling pathway in which that kinase is involved.

Let's assume that our primary screen revealed that CPL-B inhibits Kinase X , a known component of the MAPK signaling pathway . The following diagram illustrates this potential off-target interaction:

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates KinaseX Kinase X (Off-Target) Ras->KinaseX Activates MEK MEK KinaseX->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival TF->Proliferation Regulates CPLB CPL-B CPLB->KinaseX Inhibits

Caption: Hypothetical off-target inhibition of Kinase X by CPL-B in the MAPK pathway.

This visualization helps to conceptualize how an off-target interaction could lead to unintended biological consequences, such as the inhibition of cell proliferation.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to evaluating the cross-reactivity of "2-(7-Oxoazepan-2-yl)acetic acid" derivatives. By establishing a plausible primary target, selecting appropriate comparators, and employing a multi-tiered screening cascade, researchers can build a comprehensive selectivity profile for their compounds of interest.

The illustrative data and workflows presented herein serve as a template that can be adapted to other chemical series and therapeutic targets. The key to a successful cross-reactivity study lies in the logical design of the target panel and the careful execution and interpretation of a combination of binding and functional assays. This approach not only de-risks a drug development program but also provides valuable insights into the structure-activity relationships that govern both on-target and off-target pharmacology.

References

  • University of North Carolina at Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]

  • ResearchGate. (n.d.). Patch-clamp voltage protocols. Retrieved from [Link]

  • Sharma, G., Teng, F., Round, J., Sneddon, S. A., Sivasothy, S., & Brown, S. D. (2023). Comprehensive self-antigen screening to assess cross-reactivity in promiscuous T-cell receptors. bioRxiv.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubMed Central (PMC). (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Journal of visualized experiments : JoVE.
  • University College London. (n.d.). Patch Clamp Protocol. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • Wube, A. A., & Bucar, F. (2018). Structure-Dependent Activity of Natural GABA(A)
  • Amin, J., Brooks-Kayal, A., & Weiss, D. S. (1999). Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. Journal of Neuroscience, 19(12), 4847-4855.
  • ResearchGate. (n.d.). Biochemistry and binding assay. Retrieved from [Link]

  • PubMed Central (PMC). (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 775.
  • ScienceDaily. (2018). Shortcut strategy for screening compounds with clinical potentials for drug development.
  • ResearchGate. (2020). (PDF)
  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in enzymology, 610, 311–323.
  • PubMed Central (PMC). (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 775.
  • Di Micco, S., Terracciano, S., Giordano, F., Bifulco, G., & Bruno, I. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 14(5), 459.
  • Connect Journals. (2025).
  • PubChemLite. (n.d.). 2-(2-oxoazepan-1-yl)acetic acid (C8H13NO3). Retrieved from [Link]

  • MDPI. (2022). Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. Molecules, 27(3), 682.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-Oxoazepan-2-yl)acetic acid
Reactant of Route 2
2-(7-Oxoazepan-2-yl)acetic acid
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